Sulfo-Cy7.5 azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H51K3N6O13S4 |
|---|---|
Molecular Weight |
1165.5 g/mol |
IUPAC Name |
tripotassium;(2Z)-3-[6-(3-azidopropylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C48H54N6O13S4.3K/c1-47(2)42(53(5)38-18-16-34-36(45(38)47)26-32(68(56,57)58)28-40(34)70(62,63)64)20-14-30-11-9-12-31(25-30)15-21-43-48(3,4)46-37-27-33(69(59,60)61)29-41(71(65,66)67)35(37)17-19-39(46)54(43)24-8-6-7-13-44(55)50-22-10-23-51-52-49;;;/h14-21,25-29H,6-13,22-24H2,1-5H3,(H4-,50,55,56,57,58,59,60,61,62,63,64,65,66,67);;;/q;3*+1/p-3 |
InChI Key |
QXFFSPPKMMLKON-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Foundational & Exploratory
Sulfo-Cy7.5 Azide: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral properties and applications of Sulfo-Cy7.5 azide, a near-infrared (NIR) fluorescent dye crucial for advanced bio-imaging and bioconjugation. This document details the dye's spectral characteristics, provides established experimental protocols for its use in click chemistry, and offers visualizations to elucidate key processes.
Core Spectral Properties of this compound
Sulfo-Cy7.5 is a water-soluble heptamethine cyanine dye that fluoresces in the near-infrared spectrum. Its key characteristics include a high molar extinction coefficient and good quantum yield, making it a bright and sensitive fluorophore for a variety of applications. The sulfonate groups enhance its water solubility, which is advantageous for biological applications in aqueous environments.
The spectral properties of this compound can exhibit slight variations between different suppliers and measurement conditions. The following table summarizes the typical spectral characteristics compiled from various sources.
| Spectral Property | Typical Value Range | Source(s) |
| Excitation Maximum (λabs) | 778 - 788 nm | [1][2][3] |
| Emission Maximum (λem) | 797 - 808 nm | [2][3] |
| Molar Extinction Coefficient (ε) | ~222,000 - 223,000 M-1cm-1 | |
| Fluorescence Quantum Yield (Φ) | ~0.10 | |
| Stokes Shift | ~20 nm |
Note: The exact spectral properties can be influenced by the solvent, pH, and conjugation state of the dye.
Applications in Research and Development
The near-infrared emission of this compound is particularly valuable for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of light in this spectral window. The azide functional group allows for its covalent attachment to a wide range of molecules modified with an alkyne group through "click chemistry," a highly efficient and bioorthogonal ligation reaction. This makes this compound a versatile tool for:
-
Fluorescence Microscopy: High-resolution imaging of cellular structures and processes.
-
In Vivo Imaging: Deep tissue imaging with minimal background interference.
-
Flow Cytometry: Precise cell sorting and analysis with distinct fluorescent signals.
-
Bioconjugation: Efficiently labeling proteins, antibodies, peptides, and nucleic acids for targeted detection and tracking.
-
Molecular Probes: Development of targeted probes to study molecular interactions and biological pathways.
Experimental Protocols: Click Chemistry Conjugation
This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The choice between these methods depends on the biological system and the presence of copper-sensitive components.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
This protocol outlines a general procedure for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate buffer, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in DMSO/water)
-
Freshly prepared sodium ascorbate solution (e.g., 100 mM in water)
-
Aminoguanidine solution (optional, to prevent side reactions)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of this compound: Dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with the this compound stock solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 5-10 fold molar excess of the dye is recommended.
-
Prepare the catalyst solution: In a separate tube, premix the CuSO₄ solution and the ligand solution.
-
Initiate the reaction: Add the premixed catalyst solution to the protein-dye mixture. Then, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state and initiate the click reaction. If using, aminoguanidine can also be added at this stage.
-
Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The optimal reaction time may vary depending on the specific protein and reaction conditions.
-
Purify the conjugate: Remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.
-
Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of Sulfo-Cy7.5 (around 788 nm).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol (Copper-Free)
This copper-free method is ideal for live-cell imaging and applications where copper toxicity is a concern. It involves the reaction of an azide with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.
Materials:
-
DBCO-modified biomolecule
-
This compound
-
Phosphate-buffered saline (PBS) or other suitable biological buffer
Procedure:
-
Prepare solutions: Dissolve the DBCO-modified biomolecule and this compound in a suitable buffer (e.g., PBS).
-
Mix reagents: Combine the DBCO-modified biomolecule and this compound in a reaction vessel. A 1.5 to 3-fold molar excess of the azide is typically used.
-
Incubate: Allow the reaction to proceed at room temperature or 37°C for 1-12 hours, protected from light. The reaction progress can be monitored by techniques such as HPLC or fluorescence imaging.
-
Purification (if necessary): For in vitro conjugations, purify the labeled biomolecule using standard chromatography techniques to remove any unreacted dye. For live-cell labeling, washing the cells is often sufficient.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in CuAAC and SPAAC labeling.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
This compound stands out as a premier fluorescent probe for NIR imaging and bioconjugation. Its excellent water solubility, high fluorescence brightness, and bioorthogonal reactivity via its azide handle make it an indispensable tool for researchers in cell biology, molecular imaging, and drug development. The provided protocols and workflows serve as a foundational guide for the successful implementation of this compound in a variety of research applications.
References
Sulfo-Cy7.5 Azide: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of Sulfo-Cy7.5 azide, a near-infrared (NIR) fluorescent probe. This document details its excitation and emission spectra, provides experimental protocols for its characterization and application, and visualizes key workflows for its use in bioconjugation.
Introduction to this compound
This compound is a water-soluble, heptamethine cyanine dye that fluoresces in the near-infrared spectrum.[1][2] Its structural similarity to Indocyanine Green (ICG), a dye approved for human angiography, makes it a compelling candidate for in vivo imaging applications.[1][][4] A key structural feature of Sulfo-Cy7.5 is a rigid trimethylene bridge in its polymethine chain, which significantly enhances its fluorescence quantum yield compared to ICG. The presence of sulfonate groups imparts high hydrophilicity, making it suitable for biological applications in aqueous environments. The azide functional group allows for its covalent attachment to biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction.
Spectroscopic Properties
The near-infrared excitation and emission profile of this compound makes it an ideal probe for deep-tissue imaging, leveraging the NIR optical window of biological tissues where background autofluorescence is minimal.
Quantitative Spectral Data
The key photophysical parameters of this compound are summarized in the table below. It is important to note that slight variations in these values can occur depending on the solvent and local molecular environment.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~778 - 788 nm | |
| Emission Maximum (λem) | ~797 - 808 nm | |
| Molar Extinction Coefficient (ε) | ~222,000 cm-1M-1 | |
| Fluorescence Quantum Yield (Φ) | ~0.21 | |
| Stokes Shift | ~20 nm | |
| Solubility | Good in water, DMSO, and DMF |
Experimental Protocols
Determination of Excitation and Emission Spectra
This protocol outlines the general procedure for measuring the fluorescence spectra of this compound.
Materials:
-
Fluorometer or fluorescence spectrophotometer
-
Quartz cuvettes
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4 or other suitable solvent
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in PBS. The concentration should be low enough to avoid inner filter effects (typically in the micromolar to nanomolar range, with an absorbance below 0.1 at the excitation maximum).
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the fluorometer to the known absorption maximum of this compound (~788 nm).
-
Scan a range of emission wavelengths, starting approximately 10-20 nm above the excitation wavelength to avoid Rayleigh scattering, and extending into the longer NIR region (e.g., 800 nm to 900 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the determined emission maximum (λem).
-
Scan a range of excitation wavelengths (e.g., 700 nm to 800 nm).
-
The resulting spectrum, which plots fluorescence intensity as a function of excitation wavelength, should closely resemble the absorbance spectrum of the dye. The peak of this spectrum is the excitation maximum (λex).
-
Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
A water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
A reducing agent such as sodium ascorbate
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne-biomolecule, this compound, CuSO₄, THPTA, and sodium ascorbate in appropriate solvents. The sodium ascorbate solution should be prepared fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and a molar excess of this compound in the reaction buffer.
-
Prepare a premix of CuSO₄ and THPTA (typically in a 1:2 to 1:5 molar ratio) and add it to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the labeled biomolecule from excess dye and reaction components using a suitable method such as size exclusion chromatography, dialysis, or precipitation.
-
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.
References
The Luminescent Advantage: A Technical Guide to Water-Soluble Cyanine Dyes in Research and Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern biological research and therapeutic development, the ability to visualize and track molecular processes with high fidelity is paramount. Fluorescent probes are indispensable tools in this endeavor, and among them, water-soluble cyanine dyes have emerged as a superior class of fluorophores. Their exceptional photophysical properties, coupled with their biocompatibility and versatility in bioconjugation, offer significant advantages over traditional fluorescent labels. This technical guide provides an in-depth exploration of the core benefits of water-soluble cyanine dyes, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging these powerful tools.
Core Advantages of Water-Soluble Cyanine Dyes
Water-soluble cyanine dyes offer a multitude of benefits that address the key challenges in fluorescence-based applications, from in vitro assays to in vivo imaging.
1. Enhanced Aqueous Solubility and Reduced Aggregation:
The primary advantage of water-soluble cyanine dyes lies in their chemical structure. The incorporation of sulfonate groups (SO₃⁻) imparts high hydrophilicity, allowing these dyes to be readily dissolved in aqueous buffers without the need for organic co-solvents.[1][2][] This is a critical feature for biological applications, as it prevents the aggregation-induced fluorescence quenching often observed with hydrophobic dyes.[] Reduced aggregation leads to more reliable and reproducible experimental results with a higher signal-to-noise ratio.
2. High Molar Extinction Coefficients and Quantum Yields:
Cyanine dyes are renowned for their exceptionally high molar extinction coefficients, often exceeding 100,000 L·mol⁻¹·cm⁻¹.[1] This means they absorb light very efficiently. Coupled with good fluorescence quantum yields, this results in intensely bright fluorescent probes that enable the detection of low-abundance targets.
3. Tunable and Narrow Emission Spectra in the Far-Red and Near-Infrared Regions:
A key feature of cyanine dyes is the ability to tune their absorption and emission wavelengths by modifying the length of the polymethine bridge connecting the two nitrogen-containing heterocyclic rings. Longer chains result in absorption and emission at longer wavelengths, extending into the near-infrared (NIR) region. This is particularly advantageous for in vivo imaging, as light in the NIR window (roughly 700-900 nm) can penetrate deeper into tissues with minimal absorption and scattering by endogenous biomolecules, leading to significantly reduced autofluorescence and improved image contrast.
4. Excellent Photostability:
Compared to traditional fluorophores like fluorescein, many cyanine dyes exhibit greater resistance to photobleaching. This enhanced photostability allows for longer exposure times during imaging and the ability to perform multi-scan experiments without significant signal loss, which is crucial for time-lapse microscopy and quantitative studies.
5. Biocompatibility and Versatility in Bioconjugation:
Water-soluble cyanine dyes generally exhibit low cytotoxicity, making them suitable for live-cell and in vivo imaging. They are commercially available with a variety of reactive groups (e.g., N-hydroxysuccinimide (NHS) esters, maleimides) that facilitate covalent conjugation to a wide range of biomolecules, including antibodies, proteins, nucleic acids, and small molecules.
Quantitative Photophysical Properties
The selection of a suitable fluorophore is critical for the success of any fluorescence-based experiment. The following table summarizes the key photophysical properties of commonly used water-soluble cyanine dyes to aid in this selection process.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| sulfo-Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |
| sulfo-Cy5 | ~649 | ~670 | ~250,000 | ~0.20 |
| sulfo-Cy5.5 | ~675 | ~694 | ~250,000 | ~0.28 |
| sulfo-Cy7 | ~750 | ~773 | ~250,000 | ~0.12 |
Note: Photophysical properties can be influenced by the local environment, including solvent, pH, and conjugation to biomolecules.
Key Experimental Protocols
This section provides detailed methodologies for common applications of water-soluble cyanine dyes.
Protocol 1: Labeling Antibodies with Amine-Reactive Cyanine Dyes (NHS Ester)
This protocol describes a general procedure for conjugating a water-soluble cyanine dye N-hydroxysuccinimide (NHS) ester to the primary amines (e.g., lysine residues) of an antibody.
Materials:
-
Antibody (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
Water-soluble Cyanine NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS. Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
-
Dye Preparation: Immediately before use, dissolve the cyanine NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing the antibody solution, slowly add the dissolved cyanine dye. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. Collect the fractions containing the fluorescently labeled antibody.
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol outlines the steps for performing indirect immunofluorescence to visualize a target protein in fixed and permeabilized cells using a cyanine dye-conjugated secondary antibody.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal serum from the host species of the secondary antibody in PBS)
-
Primary antibody (specific to the target protein)
-
Water-soluble cyanine dye-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. If the target protein is intracellular, permeabilize the cells with Triton X-100 for 10-15 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the cyanine dye-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI for 5-10 minutes to stain the nuclei. Wash again with PBS and then mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the cyanine dye and DAPI.
Protocol 3: In Vivo Tumor Imaging in a Murine Model
This protocol provides a general workflow for non-invasive in vivo imaging of tumors in mice using a near-infrared (NIR) water-soluble cyanine dye conjugated to a tumor-targeting agent (e.g., an antibody).
Materials:
-
Tumor-bearing mouse model
-
NIR water-soluble cyanine dye-targeting agent conjugate
-
Sterile PBS or saline for injection
-
In vivo imaging system with appropriate laser excitation and emission filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated anesthesia system.
-
Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse to determine the level of autofluorescence.
-
Probe Administration: Inject the NIR cyanine dye conjugate intravenously (e.g., via the tail vein). The optimal dose should be determined empirically.
-
Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Image Analysis: Quantify the fluorescence intensity in the tumor region and in other organs to determine the tumor-to-background ratio.
-
Ex Vivo Validation (Optional): After the final imaging session, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings.
Visualizing Molecular Interactions and Pathways
Water-soluble cyanine dyes are instrumental in elucidating complex biological processes. The following diagrams, rendered in DOT language, illustrate key applications.
EGFR Dimerization and Signaling
Epidermal Growth Factor Receptor (EGFR) signaling is a critical pathway in cell proliferation and is often dysregulated in cancer. The dimerization of EGFR upon ligand binding is a key activation step that can be studied using cyanine dye-labeled antibodies and Förster Resonance Energy Transfer (FRET).
Advantages of Near-Infrared (NIR) Imaging
The use of NIR cyanine dyes for in vivo imaging provides significant advantages over visible light fluorophores.
Conclusion
Water-soluble cyanine dyes represent a cornerstone of modern fluorescence-based research and diagnostics. Their superior photophysical properties, including high water solubility, exceptional brightness, and tunable emission in the biologically transparent near-infrared window, provide researchers with unparalleled tools for sensitive and specific molecular imaging. The detailed protocols and conceptual diagrams presented in this guide are intended to facilitate the effective implementation of these powerful fluorophores in a wide range of applications, from fundamental cell biology to preclinical drug development. By understanding and leveraging the advantages of water-soluble cyanine dyes, scientists can continue to push the boundaries of our understanding of complex biological systems and accelerate the development of novel therapeutics.
References
An In-Depth Technical Guide to Sulfo-Cy7.5 Azide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-Cy7.5 azide, a near-infrared (NIR) fluorescent dye poised to advance bioconjugation and in vivo imaging. We will delve into its core properties, detailed experimental protocols for its application in click chemistry, and workflows for utilizing its exceptional fluorescence in biological systems.
Introduction to this compound
This compound is a water-soluble, heptamethine cyanine dye that features an azide functional group. Its exceptional properties make it a prime candidate for a multitude of bioconjugation applications. The sulfonated nature of the dye imparts high hydrophilicity, which is advantageous for labeling biomolecules in aqueous environments without the need for organic co-solvents.[1] This minimizes the risk of denaturation, particularly for sensitive proteins.
The fluorescence of Sulfo-Cy7.5 lies in the near-infrared (NIR) spectrum, a region where biological tissues exhibit minimal autofluorescence and light scattering. This "optical window" allows for deep tissue imaging with a high signal-to-noise ratio, making it an invaluable tool for in vivo studies.[2][3] Compared to the well-known indocyanine green (ICG), Sulfo-Cy7.5 boasts a significantly higher fluorescence quantum yield due to a rigid polymethine chain, resulting in brighter signals for enhanced sensitivity.[2][4]
The azide group enables covalent attachment to alkyne-modified biomolecules via "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions. This makes this compound a versatile tool for labeling a wide array of targets, including proteins, antibodies, and nucleic acids.
Core Properties of this compound
A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its effective implementation in experimental design. The key quantitative data are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₈H₅₁N₆K₃O₁₃S₄ | |
| Molecular Weight | ~1165.51 g/mol | |
| Solubility | Good in water, DMSO, and DMF | |
| Appearance | Dark colored solid | |
| Storage Conditions | Store at -20°C in the dark, desiccated |
Table 2: Spectral Properties of Sulfo-Cy7.5
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~778-788 nm | |
| Emission Maximum (λem) | ~797-808 nm | |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.21 | |
| Stokes Shift | ~20 nm |
Bioconjugation with this compound via Click Chemistry
The primary application of this compound is its covalent attachment to alkyne-modified biomolecules through click chemistry. The two most common forms of this reaction are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction that utilizes a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. This is particularly advantageous for in vivo applications or when working with biological systems sensitive to copper toxicity.
Experimental Protocols
The following are detailed protocols for the bioconjugation of this compound to alkyne-modified proteins and oligonucleotides.
Protocol for Labeling Alkyne-Modified Proteins with this compound (CuAAC)
This protocol is adapted for the copper-catalyzed click chemistry labeling of proteins.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)
-
THPTA ligand solution (e.g., 200 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the this compound stock solution. A molar ratio of 1:4 to 1:10 (protein:dye) is a good starting point.
-
Prepare the Cu(I)/THPTA complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.
-
Add the Cu(I)/THPTA complex to the reaction mixture (25 equivalents relative to the azide).
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture (40 equivalents relative to the azide) to initiate the click reaction.
-
Gently mix and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the this compound-labeled protein using a size-exclusion chromatography column to remove unreacted dye and catalyst components.
-
Protocol for Labeling Alkyne-Modified Oligonucleotides with this compound (CuAAC)
This protocol is optimized for the labeling of alkyne-modified DNA or oligonucleotides.
Materials:
-
Alkyne-modified oligonucleotide/DNA
-
This compound
-
Anhydrous DMSO
-
2M Triethylammonium acetate buffer, pH 7.0
-
5 mM Ascorbic Acid Stock solution (freshly prepared)
-
10 mM Copper (II)-TBTA Stock in 55% DMSO
-
Acetone or ethanol for precipitation
-
Purification system (e.g., RP-HPLC or PAGE)
Procedure:
-
Prepare Reaction Mixture:
-
Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.
-
Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v) and vortex.
-
Add the this compound stock solution (10 mM in DMSO) to a final concentration 1.5 times that of the oligonucleotide and vortex.
-
-
Initiate the Reaction:
-
Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM and vortex briefly.
-
Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds.
-
Add the 10 mM Copper (II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the vial with inert gas and cap it tightly.
-
Vortex the mixture thoroughly.
-
-
Incubation:
-
Keep the reaction at room temperature overnight.
-
-
Precipitation and Purification:
-
Precipitate the conjugate by adding at least a 4-fold volume of acetone (for oligonucleotides) or ethanol (for DNA). Mix thoroughly and keep at -20°C for 20 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes and discard the supernatant.
-
Wash the pellet with acetone or ethanol, centrifuge again, and discard the supernatant.
-
Dry the pellet and purify the conjugate by RP-HPLC or PAGE.
-
Application: In Vivo Tumor Imaging Workflow
The exceptional NIR fluorescence of Sulfo-Cy7.5 makes it highly suitable for in vivo imaging. A common application is the labeling of tumor-targeting antibodies to visualize tumor localization and growth in animal models.
Signaling Pathway Visualization: EGFR Signaling
While specific published examples detailing the use of this compound for visualizing the EGFR signaling pathway are emerging, the principles of its application can be illustrated. By conjugating this compound to an alkyne-modified anti-EGFR antibody, researchers can track the localization and trafficking of the receptor upon ligand binding.
This diagram illustrates how a this compound-labeled antibody can be used to visualize the initial steps of the EGFR signaling cascade, from ligand binding and receptor dimerization to internalization. The bright and photostable fluorescence of Sulfo-Cy7.5 would enable real-time tracking of these events in live cells using fluorescence microscopy.
Conclusion
This compound is a powerful and versatile tool for bioconjugation, offering the advantages of high water solubility, bright near-infrared fluorescence, and efficient and specific labeling via click chemistry. Its utility in a wide range of applications, from in vitro labeling of proteins and nucleic acids to in vivo tumor imaging, makes it an invaluable reagent for researchers, scientists, and drug development professionals. The detailed protocols and workflows provided in this guide serve as a starting point for harnessing the full potential of this exceptional fluorescent dye in advancing biological and biomedical research.
References
Unveiling the Invisible: A Technical Guide to Understanding and Mitigating Autofluorescence in Near-Infrared Imaging
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-fidelity biological imaging, particularly within the near-infrared (NIR) spectrum, endogenous autofluorescence presents a significant and persistent challenge. This intrinsic emission of light by biological structures can obscure the signal from targeted fluorescent probes, diminishing sensitivity and compromising the quantitative accuracy of imaging studies. This in-depth technical guide provides a comprehensive overview of the origins of autofluorescence in NIR imaging, details experimental methodologies to measure and mitigate its effects, and offers insights into its potential as a valuable intrinsic biomarker.
The Genesis of Autofluorescence in the Near-Infrared
Autofluorescence in biological tissues arises from a variety of endogenous fluorophores that absorb light and re-emit it at longer wavelengths. While NIR imaging was initially explored to minimize this issue, as fewer biological molecules were thought to fluoresce in this window, significant autofluorescence can still be observed, particularly in the NIR-I window (700-900 nm). The primary contributors to this phenomenon are structural proteins, metabolic coenzymes, and certain pigments.
Key Endogenous Fluorophores
The main culprits behind NIR autofluorescence include:
-
Collagen and Elastin: These abundant extracellular matrix proteins are major sources of autofluorescence.[1][2][3][4][5] Their emission is influenced by their cross-linking and microenvironment.
-
Nicotinamide Adenine Dinucleotide (NADH) and Flavin Adenine Dinucleotide (FAD): These metabolic coenzymes, crucial for cellular respiration, are naturally fluorescent. Changes in their fluorescence intensity and lifetime can reflect the metabolic state of cells and tissues.
-
Lipofuscin: Often referred to as "age pigment," lipofuscin is an aggregate of oxidized proteins and lipids that accumulates in cells over time. It exhibits broad excitation and emission spectra, contributing to background noise.
-
Heme-containing proteins: Molecules like hemoglobin and myoglobin can contribute to autofluorescence, particularly when not adequately cleared from tissues during sample preparation.
-
Dietary Components: Chlorophyll and other compounds present in standard rodent chow are significant sources of autofluorescence in preclinical imaging, particularly in the gastrointestinal tract.
The following diagram illustrates the primary sources of autofluorescence in biological tissues.
Quantifying the Impact: Signal-to-Background Ratio
The primary metric for assessing the impact of autofluorescence is the signal-to-background ratio (SBR). A high SBR is crucial for detecting weak fluorescent signals and for the accurate quantification of probe distribution. Autofluorescence increases the background signal, thereby decreasing the SBR.
The following table summarizes quantitative data from a study investigating the impact of diet and imaging parameters on autofluorescence and SBR in preclinical mouse models. The data clearly demonstrates that strategic experimental choices can dramatically reduce background noise and improve signal detection.
| Excitation Wavelength | Emission Range | Diet | Reduction in Autofluorescence | SBR Improvement |
| 670 nm | NIR-I (700-975 nm) | Chow | - | Baseline |
| 670 nm | NIR-I (700-975 nm) | Purified | > 2 orders of magnitude | Significant |
| 760 nm | NIR-I (800-975 nm) | Chow | > 2 orders of magnitude | Significant |
| 808 nm | NIR-I (875-975 nm) | Chow | > 2 orders of magnitude | Significant |
| 670 nm | NIR-II (1000-1600 nm) | Chow | > 2 orders of magnitude | Significant |
Table 1: Impact of Experimental Parameters on Autofluorescence Reduction and SBR Improvement. Data adapted from a study by Sun et al. (2023).
Mitigation Strategies: A Multi-pronged Approach
Effectively reducing autofluorescence requires a combination of careful experimental design and advanced imaging techniques. The following workflow outlines a logical approach to minimizing the impact of autofluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of basement membrane collagen and elastin in the autofluorescence spectra of the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical, biomechanical, and optical characterization of collagen and elastin blend hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ccny.cuny.edu [ccny.cuny.edu]
An In-depth Technical Guide to the Principles of Fluorescence for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of fluorescence and its application in modern biological imaging. It covers the theoretical basis of fluorescence, key characteristics of common fluorophores, a comparison of microscopy techniques, and detailed experimental protocols.
Core Principles of Fluorescence
Fluorescence is a molecular phenomenon in which a substance absorbs light at a specific wavelength and, after a brief interval, emits light at a longer wavelength. This process is central to a vast array of techniques in biological research and drug discovery.
The principles of fluorescence are often illustrated using a Jablonski diagram.[1][2][3][4] This diagram depicts the electronic and vibrational states of a molecule and the transitions between them.[2]
-
Excitation: A molecule, initially in its ground electronic state (S₀), absorbs a photon of light. This elevates an electron to a higher-energy, excited singlet state (S₁ or S₂). This is a very fast process, occurring on the timescale of femtoseconds (10⁻¹⁵ s).
-
Vibrational Relaxation & Internal Conversion: The excited molecule rapidly loses some energy as heat through vibrational relaxation to the lowest vibrational level of the S₁ state. This process is non-radiative.
-
Fluorescence Emission: From the lowest excited singlet state (S₁), the electron returns to the ground state (S₀) while emitting a photon. This emitted light is the fluorescence. Because energy was lost during vibrational relaxation, the emitted photon has lower energy and thus a longer wavelength than the absorbed photon. This phenomenon is known as the Stokes Shift .
-
Non-Radiative Decay: Excited molecules can also return to the ground state through non-radiative pathways, such as internal conversion (heat loss) or intersystem crossing to a triplet state, which can lead to phosphorescence.
Caption: Jablonski diagram illustrating molecular excitation and emission processes.
Key Quantitative Parameters of Fluorophores
The utility of a fluorophore is defined by several key parameters. Understanding these is crucial for selecting the appropriate probe for an experiment.
-
Extinction Coefficient (ε): This measures how effectively a fluorophore absorbs light at a specific wavelength. A higher extinction coefficient leads to a brighter fluorescent signal.
-
Quantum Yield (QY): The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process. A QY of 1.0 (100%) means that every absorbed photon results in an emitted photon.
-
Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state. Lifetimes are typically on the order of nanoseconds.
-
Photostability: The ability of a fluorophore to withstand repeated cycles of excitation and emission without being chemically altered or "photobleached".
Table 1: Properties of Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Fluorescein (FITC) | 495 | 518 | ~75,000 | 0.92 |
| TRITC | 547 | 572 | ~100,000 | ~0.20 |
| Alexa Fluor 488 | 494 | 517 | 73,000 | 0.92 |
| Alexa Fluor 555 | 556 | 573 | 155,000 | 0.10 |
| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 |
| DAPI | 345 | 455 | ~33,000 | ~0.9 (bound to DNA) |
| Hoechst 33342 | 343 | 483 | ~42,000 | ~0.4 (bound to DNA) |
| GFP (EGFP) | 488 | 507 | ~56,000 | 0.60 |
| RFP (mCherry) | 587 | 610 | ~72,000 | 0.22 |
Note: Values can vary depending on the local chemical environment (e.g., pH, solvent polarity). Data compiled from manufacturer datasheets and literature.
Fluorescence Microscopy Techniques
Various microscopy techniques leverage fluorescence to achieve different levels of resolution and sensitivity.
Table 2: Comparison of Fluorescence Microscopy Techniques
| Technique | Typical Lateral Resolution | Typical Axial Resolution | Key Advantages | Key Limitations |
| Widefield Epifluorescence | ~250 nm | ~500-700 nm | Fast, inexpensive, low phototoxicity. | High background from out-of-focus light. |
| Confocal (CLSM) | ~200 nm | ~500 nm | Optical sectioning, reduced background. | Slower, higher phototoxicity, more expensive. |
| Total Internal Reflection (TIRF) | ~250 nm | ~100 nm | Excellent signal-to-noise for surface events. | Only visualizes a thin section (~100nm) near the coverslip. |
| STED | ~30-50 nm | ~100-200 nm | Super-resolution in living cells. | High laser power, phototoxicity, requires specific dyes. |
| PALM/STORM (SMLM) | ~20-50 nm | ~50-70 nm | Highest achievable resolution, single-molecule detection. | Very slow, requires specific photo-switchable probes, complex data analysis. |
Detailed Experimental Protocols
Immunofluorescence (IF) Staining of Adherent Cultured Cells
This protocol provides a general workflow for fixing, permeabilizing, and staining adherent cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS): To make 1L of 1X PBS, dissolve 8g NaCl, 0.2g KCl, 1.44g Na₂HPO₄, and 0.24g KH₂PO₄ in 800ml distilled H₂O. Adjust pH to 7.4 and bring the volume to 1L.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS with 0.1% Triton X-100.
-
Primary Antibody: Diluted in blocking buffer.
-
Secondary Antibody: Fluorophore-conjugated, diluted in blocking buffer.
-
Mounting Medium: With an antifade agent.
Procedure:
-
Cell Culture: Grow cells on sterile coverslips placed in a petri dish or multi-well plate until they reach the desired confluency.
-
Rinsing: Gently aspirate the culture medium and rinse the cells twice with warm PBS.
-
Fixation: Add 4% PFA to cover the cells and incubate for 15-20 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Add the permeabilization solution and incubate for 5-10 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Add blocking buffer and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Aspirate the blocking buffer. Add the diluted primary antibody and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Add the diluted fluorophore-conjugated secondary antibody. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Mounting: Carefully remove the coverslip with tweezers, remove excess PBS, and invert it onto a drop of mounting medium on a glass slide.
-
Sealing & Storage: Seal the edges of the coverslip with nail polish to prevent drying. Store the slides at 4°C, protected from light.
Live-Cell Imaging of Fluorescent Proteins
This protocol outlines general considerations for imaging live cells expressing genetically encoded fluorescent proteins (e.g., GFP, RFP).
Materials:
-
Cells expressing the fluorescent protein of interest.
-
Live-cell imaging medium (e.g., phenol red-free medium buffered with HEPES).
-
Environmental chamber for the microscope (to control temperature, CO₂, and humidity).
Procedure:
-
Cell Plating: Plate cells on imaging-grade glass-bottom dishes or chamber slides.
-
Environment Control: Place the sample on the microscope stage within an environmental chamber set to 37°C and 5% CO₂. Allow the cells to equilibrate.
-
Fluorophore Selection: Choose fluorescent proteins with high photostability and brightness. For long-term imaging, consider using longer-wavelength (red or far-red) fluorophores to minimize phototoxicity.
-
Image Acquisition Setup:
-
Minimize Excitation Light: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest exposure time possible.
-
Time-lapse Imaging: For time-lapse experiments, use the longest possible interval between frames that still captures the dynamics of the process of interest.
-
-
Image Acquisition: Acquire images using the optimized settings.
-
Data Analysis: Analyze the resulting image sequence to quantify protein localization, intensity changes, or dynamics over time.
Visualizations of Workflows and Pathways
Experimental Workflow: Immunofluorescence
Caption: Workflow for a typical immunofluorescence staining experiment.
Signaling Pathway: Simplified EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and differentiation. Its dysregulation is often implicated in cancer. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. This initiates downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which ultimately lead to changes in gene expression.
Caption: Simplified diagram of the EGFR signaling cascade.
References
Methodological & Application
Application Notes and Protocols for Labeling Cells with Sulfo-Cy7.5 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye with exceptional properties for biological imaging. Its high water solubility, brightness, and emission maximum in the NIR spectrum (~808 nm) make it an ideal tool for deep tissue imaging and applications requiring low background autofluorescence, such as flow cytometry and in vivo studies.[1][2] This document provides detailed protocols for labeling cells with Sulfo-Cy7.5 azide, a derivative of the Sulfo-Cy7.5 dye designed for bioorthogonal click chemistry applications.
The primary method for labeling cells with this compound involves a two-step process:
-
Metabolic Labeling: An azide-modified precursor, such as an azido sugar, is introduced to the cells. The cellular metabolic machinery incorporates this precursor into biomolecules like glycoproteins on the cell surface.[3][4]
-
Click Chemistry: The azide groups, now present on the cell surface, serve as a chemical handle for a highly specific and efficient reaction with a fluorescent probe. In this case, a Sulfo-Cy7.5 molecule functionalized with a complementary reactive group, such as a dibenzocyclooctyne (DBCO) group, is used in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This copper-free click chemistry method is bioorthogonal, meaning it occurs without interfering with native biological processes, and is well-suited for live-cell labeling.[5]
These application notes will detail the protocols for metabolic labeling of cells with an azido sugar and the subsequent covalent attachment of Sulfo-Cy7.5 DBCO.
Data Presentation
Table 1: Physicochemical and Spectral Properties of Sulfo-Cy7.5
| Property | Value |
| Excitation Maximum (λex) | ~788 nm |
| Emission Maximum (λem) | ~808 nm |
| Stokes Shift | ~20 nm |
| Water Solubility | High |
| Key Features | Near-infrared fluorescence, high quantum yield, high photostability |
Data compiled from product information and application notes.
Table 2: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Cell Type | Recommended Concentration | Incubation Time | Incubation Temperature |
| Metabolic Labeling | Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) | Various mammalian cell lines | 25-50 µM | 1-3 days | 37°C |
| Click Chemistry (SPAAC) | Sulfo-Cy7.5 DBCO | Various mammalian cell lines | 10-50 µM | 30-60 minutes | Room Temperature or 37°C |
These are starting recommendations and should be optimized for specific cell types and experimental conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azido Sugars
This protocol describes the incorporation of azide groups into the sialoglycans of cell surface glycoproteins using Ac4ManNAz.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., multi-well plates, petri dishes with coverslips for microscopy) at a density that allows for healthy growth during the labeling period. Allow cells to adhere and reach the desired confluency.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a stock solution of 10-50 mM. Store the stock solution at -20°C.
-
Metabolic Incorporation: Dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration (typically 25-50 µM). Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.
-
Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction.
Protocol 2: Labeling of Azide-Modified Live Cells with Sulfo-Cy7.5 DBCO via SPAAC
This protocol details the copper-free click chemistry reaction to label the azide-modified cells with Sulfo-Cy7.5 DBCO.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
Sulfo-Cy7.5 DBCO
-
Anhydrous DMSO
-
Serum-free cell culture medium or PBS
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide) for flow cytometry
Procedure:
-
Prepare Sulfo-Cy7.5 DBCO Stock Solution: Dissolve Sulfo-Cy7.5 DBCO in anhydrous DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.
-
Prepare Labeling Solution: Dilute the Sulfo-Cy7.5 DBCO stock solution in serum-free cell culture medium or PBS to the desired final concentration (typically 10-50 µM).
-
Labeling Reaction: Add the Sulfo-Cy7.5 DBCO labeling solution to the azide-modified cells.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: Gently wash the cells three times with PBS or FACS buffer to remove unbound dye.
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Protocol 3: Cell Viability Assay
It is crucial to assess cell viability after the labeling procedure to ensure that the observed fluorescence is from healthy cells and not an artifact of cytotoxicity.
Materials:
-
Labeled and unlabeled control cells
-
Trypan Blue solution (0.4%) or a fluorescence-based viability kit (e.g., Propidium Iodide and Calcein-AM)
-
Hemocytometer or automated cell counter
-
Fluorescence microscope or flow cytometer
Procedure (using Trypan Blue):
-
Harvest a small aliquot of both labeled and unlabeled cells.
-
Mix the cell suspension with an equal volume of Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100. A viability of >90% is generally considered acceptable.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for metabolic labeling and click chemistry.
Caption: Mechanism of SPAAC click chemistry.
Caption: A logical workflow for troubleshooting common issues.
References
Application Notes and Protocols for Bioconjugation of Peptides with Sulfo-Cy7.5 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of fluorescent dyes to peptides is a powerful technique for elucidating biological processes. Sulfo-Cy7.5, a near-infrared (NIR) fluorescent dye, offers significant advantages for in vivo and in vitro imaging due to its high photostability, brightness, and excellent water solubility. Its azide functional group allows for highly specific and efficient conjugation to alkyne-modified peptides via "click chemistry". These fluorescently labeled peptides are invaluable tools for a wide range of applications, including fluorescence microscopy, flow cytometry, in vivo imaging, and studying receptor-ligand interactions and signaling pathways.[1][2][3] This document provides detailed protocols for the bioconjugation of peptides with Sulfo-Cy7.5 azide using both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition, along with methods for purification and characterization of the final conjugate.
Quantitative Data Summary
The efficiency and success of the bioconjugation reaction depend on several key parameters. The following table summarizes critical quantitative data for the bioconjugation of peptides with this compound via click chemistry.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Peptide Requirement | Terminal or side-chain alkyne group | Terminal or side-chain alkyne group | [4][5] |
| Dye Requirement | This compound | This compound | |
| Molar Ratio (Dye:Peptide) | 1.5:1 to 5:1 | 1.5:1 to 3:1 | |
| Copper (I) Source | CuSO₄/Sodium Ascorbate or Copper(I) salt | Not required | |
| Ligand (for CuAAC) | THPTA, TBTA, or other copper-chelating ligands | Not required | |
| Reaction Solvent | Aqueous buffer (e.g., PBS, pH 7.4), DMSO, or a mixture | Aqueous buffer (e.g., PBS, pH 7.4), DMSO, or a mixture | |
| Reaction Temperature | Room temperature | Room temperature | |
| Reaction Time | 1 - 4 hours | 1 - 12 hours | |
| Typical Efficiency | > 95% | > 90% |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified peptide to this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO₄) solution (10 mM in water)
-
Sodium ascorbate solution (50 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
-
Purification supplies (e.g., HPLC system with a C18 column)
Procedure:
-
Prepare Peptide Solution: Dissolve the alkyne-modified peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL. If solubility is an issue, a small amount of DMSO can be added.
-
Prepare Dye Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ solution and THPTA ligand solution in a 1:5 molar ratio. For example, mix 10 µL of 10 mM CuSO₄ with 50 µL of 10 mM THPTA.
-
Conjugation Reaction: a. In a clean microcentrifuge tube, add the alkyne-modified peptide solution. b. Add the this compound solution to the peptide solution at a molar ratio of 1.5 to 5 equivalents of dye to peptide. c. Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. d. Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM. e. Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the Sulfo-Cy7.5-peptide conjugate from unreacted dye, peptide, and catalyst components using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 semi-preparative or preparative column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) should be used to separate the conjugate from starting materials.
-
Detection: Monitor the elution at the absorbance wavelength of the peptide (typically 220 nm or 280 nm) and the Sulfo-Cy7.5 dye (approximately 788 nm).
-
-
Characterization:
-
Mass Spectrometry: Confirm the identity of the purified conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the addition of the Sulfo-Cy7.5 moiety to the peptide.
-
UV-Vis Spectroscopy: Determine the concentration and degree of labeling by measuring the absorbance at the peptide's maximum absorbance and at ~788 nm for the Sulfo-Cy7.5 dye.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for sensitive biological samples where copper toxicity is a concern. This protocol utilizes a strained alkyne (e.g., DBCO, BCN) incorporated into the peptide.
Materials:
-
Strained alkyne (e.g., DBCO)-modified peptide
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification supplies (e.g., HPLC system with a C18 column)
Procedure:
-
Prepare Peptide Solution: Dissolve the strained alkyne-modified peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: a. In a clean microcentrifuge tube, add the strained alkyne-modified peptide solution. b. Add the this compound solution to the peptide solution at a molar ratio of 1.5 to 3 equivalents of dye to peptide. c. Gently mix the reaction and incubate at room temperature for 1-12 hours, protected from light. The reaction time may vary depending on the specific strained alkyne used.
-
Purification: Purify the Sulfo-Cy7.5-peptide conjugate using RP-HPLC as described in Protocol 1.
-
Characterization: Characterize the purified conjugate using mass spectrometry and UV-Vis spectroscopy as described in Protocol 1.
Diagrams
Caption: Experimental workflow for peptide bioconjugation.
Caption: GPCR signaling pathway activation by a fluorescent peptide.
Applications
Fluorescently labeled peptides, such as those conjugated with Sulfo-Cy7.5, are instrumental in a variety of research and drug development applications:
-
Receptor Binding and Localization: The high sensitivity of fluorescence allows for the visualization and quantification of peptide-receptor interactions on the cell surface or within tissues.
-
In Vivo Imaging: The near-infrared emission of Sulfo-Cy7.5 enables deep tissue imaging with reduced background fluorescence, making it ideal for non-invasive studies in animal models.
-
Studying Signaling Pathways: By tracking the localization and interaction of a fluorescently labeled peptide ligand, researchers can gain insights into the activation and downstream signaling of receptors like G protein-coupled receptors (GPCRs) and receptor tyrosine kinases.
-
High-Throughput Screening: Fluorescent peptide ligands can be used in assays to screen for compounds that modulate peptide-receptor interactions.
-
Flow Cytometry: Labeled peptides can be used to identify and sort cell populations based on the expression of specific receptors.
References
- 1. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Synthesis of Structural and Fluorescently Labelled Peptidic Ligands for Optical Imaging of G Protein-Coupled Receptors - Monash University - Figshare [bridges.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Determining the Optimal Dye-to-Protein Ratio for Sulfo-Cy7.5 Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy7.5 azide is a water-soluble, near-infrared (NIR) fluorescent dye ideal for labeling proteins, antibodies, and other biomolecules for applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.[1] The azide functional group allows for a highly specific and efficient conjugation to alkyne-modified biomolecules via a copper-catalyzed "click chemistry" reaction.[2][3] Achieving an optimal dye-to-protein ratio, also known as the Degree of Labeling (DOL), is critical for producing brightly fluorescent and functionally active conjugates.[4] Over-labeling can lead to fluorescence quenching and compromised protein function, while under-labeling results in a weak signal.[4]
These application notes provide a detailed protocol for determining the optimal dye-to-protein ratio for conjugating this compound to an alkyne-modified protein.
Experimental Overview
The process of determining the optimal dye-to-protein ratio involves several key steps: preparation of the alkyne-modified protein, conjugation with this compound at various molar ratios, purification of the conjugate, and characterization of the labeled protein to determine the DOL and assess its integrity and functionality.
Caption: Experimental workflow for determining the optimal dye-to-protein ratio.
Detailed Experimental Protocols
Protocol 1: Preparation of Alkyne-Modified Protein
This protocol assumes the user has an alkyne-modified protein. If not, the protein of interest must first be functionalized with an alkyne group. This can be achieved through various methods, such as metabolic labeling with an alkyne-containing amino acid or chemical modification of the protein with an alkyne-NHS ester.
-
Buffer Exchange: Ensure the alkyne-modified protein is in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.0-7.5. Buffers containing primary amines (e.g., Tris) can interfere with some alkyne modification chemistries. Buffer exchange can be performed using dialysis or a desalting column.
-
Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency. Protein concentration can be determined by measuring the absorbance at 280 nm.
Protocol 2: Preparation of this compound Stock Solution
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening.
-
Dissolve: Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Vortex briefly to ensure the dye is fully dissolved.
-
Storage: Unused stock solution can be stored at -20°C, protected from light and moisture. For optimal results, use the dye solution promptly after preparation.
Protocol 3: Copper-Catalyzed Click Chemistry Conjugation
This protocol is a general guideline for a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. It is recommended to perform a titration with different molar ratios of dye to protein to find the optimal condition. Suggested molar ratios to test are 5:1, 10:1, and 15:1 (dye:protein).
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order. The example below is for a 10:1 molar ratio with 1 mg of a 150 kDa protein. Adjust volumes accordingly for other ratios and protein amounts.
-
1 mg of alkyne-modified protein in PBS
-
This compound stock solution (volume calculated for a 10:1 molar ratio)
-
Catalyst Premix:
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Ligand (e.g., TBTA) solution (e.g., 10 mM in DMSO)
-
Reducing agent (e.g., sodium ascorbate) solution (e.g., 100 mM in water, freshly prepared)
-
Note: It is often recommended to premix the copper sulfate and ligand before adding to the reaction mixture.
-
-
Incubation: Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light. Gentle rotation during incubation can improve conjugation efficiency.
Caption: Copper-catalyzed click chemistry signaling pathway.
Protocol 4: Purification of the Labeled Protein
It is crucial to remove all unconjugated dye before determining the DOL.
-
Column Preparation: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrated with PBS.
-
Sample Loading: Load the conjugation reaction mixture onto the column.
-
Elution: Elute the labeled protein with PBS. The labeled protein will typically be in the first colored fraction to elute. Collect the fractions containing the purified conjugate.
Protocol 5: Characterization of the Labeled Protein
1. Degree of Labeling (DOL) Calculation:
The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm).
-
Measure Absorbance:
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀).
-
Measure the absorbance of the conjugate solution at the absorbance maximum of Sulfo-Cy7.5, which is approximately 778 nm (Aₘₐₓ).
-
-
Calculate Protein Concentration:
-
A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. For Sulfo-Cy7.5, the CF is approximately 0.09 (CF = A₂₈₀ of free dye / Aₘₐₓ of free dye).
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
ε_dye for Sulfo-Cy7.5 is approximately 222,000 cm⁻¹M⁻¹.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
2. Functional Analysis:
Assess the biological activity of the labeled protein. For example, if an antibody is labeled, perform a binding assay (e.g., ELISA) to compare the binding affinity of the labeled antibody to the unlabeled antibody.
Data Presentation
The results of the optimization experiments should be summarized in a table to easily compare the outcomes of different dye-to-protein molar ratios.
| Initial Dye:Protein Molar Ratio | Final Degree of Labeling (DOL) | Protein Recovery (%) | Relative Activity (%) |
| 5:1 | 2.1 | 92 | 98 |
| 10:1 | 4.3 | 88 | 95 |
| 15:1 | 6.8 | 85 | 80 |
This is a representative data table. Actual results will vary depending on the protein and specific reaction conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | Inefficient click chemistry reaction | Ensure all reagents are fresh, especially the sodium ascorbate. Degas solutions to remove oxygen, which can interfere with the Cu(I) catalyst. |
| Low protein concentration | Concentrate the protein to at least 2 mg/mL. | |
| Protein Precipitation | High concentration of organic solvent (DMSO) | Ensure the volume of DMSO is less than 10% of the total reaction volume. |
| Over-labeling | Test lower dye-to-protein molar ratios. | |
| High Background Signal | Incomplete removal of unconjugated dye | Ensure thorough purification of the conjugate using size-exclusion chromatography or dialysis. |
| Loss of Protein Activity | Over-labeling | Optimize the dye-to-protein ratio to achieve a lower DOL. |
| Harsh labeling conditions | Ensure the pH and temperature of the reaction are within the optimal range for the protein's stability. |
References
Purification of Sulfo-Cy7.5 Azide Labeled Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the purification of antibodies labeled with Sulfo-Cy7.5 azide, a near-infrared (NIR) fluorescent dye.[1][2][3] Proper purification is a critical step to remove unconjugated dye and other reaction components, ensuring high-quality antibody conjugates for various applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[3][4] Sulfo-Cy7.5 is a hydrophilic and water-soluble dye, which simplifies the handling and purification process in aqueous buffers. The azide functional group allows for targeted conjugation to antibodies via click chemistry.
The following sections detail the most common and effective purification methods, provide step-by-step experimental protocols, and offer guidance on quality control assessment of the final conjugate.
Purification Strategies for Labeled Antibodies
The choice of purification method depends on factors such as the scale of the labeling reaction, the required purity, and the available equipment. The most common techniques for purifying labeled antibodies are based on size exclusion chromatography (SEC). Other methods like tangential flow filtration (TFF) can be employed for larger volumes, while hydrophobic interaction chromatography (HIC) and reverse-phase chromatography (RPC) are powerful techniques for analytical characterization and purification of antibody conjugates.
Key Purification Techniques:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most widely used method for separating labeled antibodies from smaller, unconjugated dye molecules based on their size difference. It is a gentle method that preserves the biological activity of the antibody. Desalting spin columns are a convenient format of SEC for small-scale purifications.
-
Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for concentrating and purifying larger volumes of labeled antibodies. It is particularly useful in process development and manufacturing settings.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. It can be used to separate antibodies with different dye-to-antibody ratios (DAR) and to remove unlabeled antibodies.
-
Reverse-Phase Chromatography (RPC): RPC is a high-resolution technique that separates molecules based on their hydrophobicity. It is often used for analytical characterization of antibody-drug conjugates (ADCs) and can be adapted for labeled antibodies.
Experimental Protocols
Protocol 1: Small-Scale Purification using Desalting Spin Columns
This protocol is suitable for purifying up to 100 µL of a labeling reaction mixture.
Materials:
-
Desalting spin columns (e.g., with a 5 kDa molecular weight cut-off)
-
Collection tubes (1.5 mL)
-
Microcentrifuge
-
Equilibration buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Column Preparation:
-
Invert the spin column to resuspend the resin.
-
Remove the bottom closure and place the column in a collection tube.
-
Centrifuge at 1,000 x g for 2 minutes to pack the resin and remove the storage buffer. Discard the flow-through.
-
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Add 400 µL of equilibration buffer (PBS) to the column.
-
Centrifuge at 1,000 x g for 2 minutes. Discard the flow-through.
-
Repeat the equilibration step two more times for a total of three washes.
-
-
Sample Application and Elution:
-
Place the equilibrated spin column into a clean 1.5 mL collection tube.
-
Carefully apply the entire labeling reaction mixture (typically 100 µL) to the center of the resin bed.
-
Centrifuge at 1,000 x g for 2 minutes to collect the purified labeled antibody.
-
The eluate contains the purified this compound labeled antibody. The unconjugated dye remains in the spin column.
-
Protocol 2: Large-Scale Purification using Size-Exclusion Chromatography (FPLC)
This protocol is suitable for purifying larger volumes of labeled antibodies and achieving higher resolution.
Materials:
-
Fast Protein Liquid Chromatography (FPLC) system
-
Size-exclusion chromatography column (e.g., Superdex 200 or equivalent)
-
Equilibration and running buffer: PBS, pH 7.2-7.4, filtered and degassed
-
Fraction collector
Procedure:
-
System and Column Equilibration:
-
Equilibrate the FPLC system and the SEC column with at least two column volumes of running buffer until a stable baseline is achieved.
-
-
Sample Loading:
-
Load the labeling reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
-
Elution and Fraction Collection:
-
Elute the sample with the running buffer at a flow rate recommended by the column manufacturer.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~780 nm (for Sulfo-Cy7.5).
-
Collect fractions corresponding to the first peak, which contains the high molecular weight labeled antibody. The second, smaller peak will contain the low molecular weight unconjugated dye.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified labeled antibody.
-
If necessary, concentrate the purified antibody using a centrifugal filter device.
-
Data Presentation
Table 1: Comparison of Purification Methods
| Feature | Desalting Spin Column (SEC) | FPLC (SEC) | Tangential Flow Filtration (TFF) |
| Scale | Small (µg to mg) | Medium to Large (mg to g) | Large (g to kg) |
| Purity | Good | High | Good to High |
| Recovery | 70-90% | >90% | >95% |
| Time | < 10 minutes | 30-60 minutes | 1-4 hours |
| Equipment | Microcentrifuge | FPLC System | TFF System |
| Resolution | Low | High | N/A |
Table 2: Quality Control Parameters for Purified Sulfo-Cy7.5 Labeled Antibodies
| Parameter | Method | Typical Value |
| Purity (by SEC-HPLC) | Size-Exclusion HPLC | >95% monomer |
| Dye-to-Antibody Ratio (DAR) | UV-Vis Spectrophotometry | 2-4 |
| Concentration | UV-Vis Spectrophotometry (A280) | Application-dependent |
| Biological Activity | ELISA or other functional assay | Comparable to unlabeled antibody |
Calculation of Dye-to-Antibody Ratio (DAR)
The DAR is a critical parameter that indicates the average number of dye molecules conjugated to each antibody. It can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm).
Formula:
DAR = (Adye / εdye) / [(A280 - (Adye × CF280)) / εAb]
Where:
-
Adye = Absorbance of the conjugate at ~778 nm
-
εdye = Molar extinction coefficient of Sulfo-Cy7.5 at ~778 nm (222,000 M-1cm-1)
-
A280 = Absorbance of the conjugate at 280 nm
-
CF280 = Correction factor for the dye's absorbance at 280 nm (0.09)
-
εAb = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M-1cm-1 for IgG)
An optimal DAR is typically between 2 and 4 to achieve bright fluorescence without causing antibody aggregation or loss of function.
Visualizations
Caption: Workflow for labeling and purification.
Caption: Principle of Size Exclusion Chromatography.
Conclusion
The purification of this compound labeled antibodies is a straightforward process that is essential for obtaining high-quality reagents for research and development. The choice of purification method will depend on the specific requirements of the application. For most laboratory-scale applications, desalting spin columns provide a rapid and convenient method for removing unconjugated dye. For larger-scale production or when higher purity is required, FPLC-based size exclusion chromatography is the method of choice. Following purification, it is crucial to perform quality control checks, including the determination of the dye-to-antibody ratio and assessment of purity, to ensure the performance and reproducibility of subsequent experiments.
References
Application Notes and Protocols for Live Cell Imaging Using Sulfo-Cy7.5 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful technique for visualizing dynamic cellular processes in real-time. The use of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized the ability to label and track biomolecules in living systems with high specificity and minimal perturbation.[1][2][3] Sulfo-Cy7.5 azide is a water-soluble, near-infrared (NIR) fluorescent dye ideally suited for live-cell and in vivo imaging applications.[4][5] Its emission in the NIR spectrum minimizes background autofluorescence from biological samples and allows for deeper tissue penetration, resulting in a high signal-to-noise ratio.
These application notes provide a detailed protocol for the metabolic labeling of cellular glycoproteins with an alkyne-modified sugar and subsequent fluorescent labeling with this compound for visualization by live-cell microscopy. The epidermal growth factor receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and a key target in cancer therapy, is presented as an example application.
Principle of the Method
The protocol involves a two-step process:
-
Metabolic Labeling: Cells are incubated with a peracetylated alkyne-modified monosaccharide, such as N-α-propargyloxycarbonyl-D-mannosamine (Ac4ManNAl), which is metabolized by the cell and incorporated into the glycan structures of glycoproteins. This introduces an alkyne chemical handle onto the cell surface and intracellular proteins.
-
Click Chemistry Reaction: The alkyne-labeled cells are then reacted with this compound. In the presence of a copper(I) catalyst, a stable triazole linkage is formed, covalently attaching the NIR fluorophore to the modified glycoproteins. The labeled cells can then be imaged using fluorescence microscopy.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. (Example) |
| This compound | Lumiprobe | 54320 |
| Peracetylated N-propargyl-D-mannosamine (Ac4ManNAl) | Thermo Fisher Scientific | 88901 |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | C1297 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| Cell Culture Medium (e.g., DMEM, phenol red-free) | Gibco | 31053028 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Glass-bottom imaging dishes | MatTek Corporation | P35G-1.5-14-C |
| Live-cell imaging solution | Thermo Fisher Scientific | A14291DJ |
Spectral Properties of Sulfo-Cy7.5
| Property | Value |
| Excitation Maximum (λex) | ~788 nm |
| Emission Maximum (λem) | ~808 nm |
| Stokes Shift | ~20 nm |
| Molecular Weight | 1165.51 g/mol |
| Solubility | Water, DMSO, DMF |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Ac4ManNAl
This protocol describes the introduction of alkyne moieties into cellular glycoproteins.
-
Cell Seeding: Seed cells of interest (e.g., A549 human lung carcinoma cells) onto glass-bottom imaging dishes at a density that will result in 70-80% confluency at the time of imaging.
-
Prepare Ac4ManNAl Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAl in sterile DMSO.
-
Metabolic Labeling: The following day, add the Ac4ManNAl stock solution to the complete cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 24-48 hours under normal cell culture conditions (37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Washing: After incubation, gently wash the cells three times with pre-warmed, phenol red-free culture medium to remove unincorporated Ac4ManNAl.
Protocol 2: Live-Cell Click Chemistry Labeling with this compound
This protocol details the copper-catalyzed click reaction to label the alkyne-modified cells with this compound.
-
Prepare Stock Solutions:
-
This compound: Prepare a 5 mM stock solution in sterile water or DMSO.
-
Copper(II) Sulfate (CuSO4): Prepare a 20 mM stock solution in sterile water.
-
THPTA: Prepare a 100 mM stock solution in sterile water. THPTA is a ligand that stabilizes the Cu(I) ion and reduces cytotoxicity.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in sterile water immediately before use. Sodium ascorbate acts as a reducing agent to convert Cu(II) to the active Cu(I) state.
-
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail. For a final volume of 1 mL, add the components in the following order:
-
885 µL of live-cell imaging solution
-
10 µL of 20 mM CuSO4 stock solution (final concentration: 200 µM)
-
50 µL of 100 mM THPTA stock solution (final concentration: 5 mM)
-
5 µL of 5 mM this compound stock solution (final concentration: 25 µM)
-
50 µL of 100 mM Sodium Ascorbate stock solution (final concentration: 5 mM)
-
Note: The final concentrations may need to be optimized for different cell types and experimental conditions.
-
-
Labeling Reaction:
-
Aspirate the wash medium from the cells.
-
Immediately add the freshly prepared click reaction cocktail to the cells.
-
Incubate for 5-15 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the click reaction cocktail.
-
Gently wash the cells three times with pre-warmed live-cell imaging solution.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed live-cell imaging solution to the cells.
-
Image the cells immediately on a fluorescence microscope equipped with appropriate NIR filter sets (e.g., Excitation: 740/40 nm, Emission: 810/60 nm).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Application Example: Imaging EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a glycoprotein that plays a crucial role in cell signaling. Upon binding of its ligand, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades that regulate cell growth and proliferation. The metabolic labeling and click chemistry protocol described above can be used to visualize the localization and trafficking of the total glycoprotein population, including EGFR, in live cells.
Caption: EGFR signaling pathway leading to cell proliferation.
Experimental Workflow
The overall experimental workflow for live-cell imaging using this compound is depicted below.
References
- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Ligand-assisted dual-site click labeling of EGFR on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electron transfer-triggered imaging of EGFR signaling activity - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo-Cy7.5 Azide for Western Blot Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy7.5 azide is a water-soluble, near-infrared (NIR) fluorescent dye that offers significant advantages for Western blotting applications. Its azide functional group allows for its covalent attachment to alkyne-modified proteins via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This method provides a highly specific and sensitive alternative to traditional antibody-based detection methods. The near-infrared fluorescence of Sulfo-Cy7.5 (excitation ~778 nm, emission ~797 nm) minimizes background autofluorescence from biological samples and blotting membranes, leading to a high signal-to-noise ratio and enhanced sensitivity.[1][2][3] This makes it particularly well-suited for the detection of low-abundance proteins and for quantitative Western blotting.[4][5]
These application notes provide a detailed protocol for the use of this compound in a click chemistry-based Western blot workflow, from sample preparation to data analysis.
Key Advantages of this compound in Western Blotting
-
High Sensitivity: The near-infrared emission of Sulfo-Cy7.5 results in low background fluorescence from membranes and biological molecules, enabling the detection of low-abundance proteins. NIR fluorescent detection can be as sensitive as, or even more sensitive than, traditional chemiluminescence methods.
-
High Signal-to-Noise Ratio: Reduced background autofluorescence in the NIR spectrum directly contributes to a superior signal-to-noise ratio compared to visible fluorophores.
-
Quantitative Analysis: The stable fluorescent signal generated by Sulfo-Cy7.5 is directly proportional to the amount of target protein, allowing for accurate quantification over a broad linear dynamic range.
-
Specificity: The click chemistry reaction is highly specific between the azide group on the dye and the alkyne group on the protein, minimizing off-target labeling.
-
Multiplexing Capability: The distinct spectral properties of Sulfo-Cy7.5 allow for its use in multiplex Western blotting experiments, enabling the simultaneous detection of multiple proteins when combined with other fluorescent probes in different spectral ranges.
Performance Characteristics
While direct comparative data for this compound in on-blot click chemistry is limited, the following table summarizes the expected performance based on the known properties of near-infrared dyes and click chemistry applications.
| Parameter | Expected Performance with this compound | Notes |
| Excitation Maximum | ~778 nm | |
| Emission Maximum | ~797 nm | |
| Limit of Detection | Low picogram to femtomole range | NIR dyes offer sensitivity comparable to or exceeding chemiluminescence. Click chemistry detection on blots has been shown to detect proteins in the sub-picomole range. |
| Linear Dynamic Range | >3 orders of magnitude | Fluorescent detection provides a wider linear dynamic range than chemiluminescence-based detection with film. |
| Signal-to-Noise Ratio | High | Low autofluorescence of membranes in the NIR region significantly improves the signal-to-noise ratio. |
| Photostability | High | Cyanine dyes are known for their good photostability, allowing for repeated imaging and archiving of blots. |
Experimental Protocols
This protocol describes the detection of alkyne-modified proteins on a Western blot membrane using this compound via a copper-catalyzed click reaction.
Overall Workflow
Caption: Workflow for detecting alkyne-modified proteins using this compound.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Alkyne-amino acid analog (e.g., L-Azidohomoalanine) | Various | Metabolic labeling of proteins |
| Lysis Buffer | User-defined | Protein extraction |
| Protease and Phosphatase Inhibitors | Various | Prevent protein degradation |
| Protein Assay Reagent (e.g., BCA) | Various | Protein quantification |
| PVDF Membrane (low fluorescence) | Various | Protein blotting |
| Methanol | Various | PVDF membrane activation |
| Transfer Buffer | User-defined | Protein transfer |
| Blocking Buffer (e.g., 5% BSA in TBST) | User-defined | Block non-specific binding |
| This compound | Various | NIR fluorescent probe |
| Copper(II) Sulfate (CuSO₄) | Various | Catalyst for click reaction |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Various | Copper(I)-stabilizing ligand |
| Sodium Ascorbate | Various | Reducing agent for Cu(II) |
| Tris-Buffered Saline with Tween-20 (TBST) | User-defined | Washing buffer |
| Ultrapure Water | N/A | Reagent preparation |
Detailed Protocol
1. Sample Preparation and Protein Electrophoresis
1.1. Metabolic Labeling (Optional): Culture cells in methionine-free medium supplemented with an alkyne-containing methionine analog (e.g., L-propargylglycine) to incorporate the alkyne tag into newly synthesized proteins.
1.2. Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
1.3. Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
1.4. SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load 1-10 µg of total protein per lane.
2. Protein Transfer
2.1. Transfer the separated proteins from the gel to a low-fluorescence polyvinylidene difluoride (PVDF) membrane using a standard wet or semi-dry transfer protocol.
2.2. After transfer, briefly rinse the membrane with ultrapure water.
3. Blocking
3.1. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the fluorescent dye to the membrane.
4. On-Blot Click Reaction
4.1. Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. The following concentrations are a starting point and may require optimization. For a 10 mL reaction volume:
4.2. Incubate Membrane: Decant the blocking buffer and add the freshly prepared click reaction cocktail to the membrane. Ensure the membrane is fully submerged.
4.3. Incubate for 1 hour at room temperature with gentle agitation, protected from light.
Click Chemistry Reaction
Caption: The CuAAC reaction covalently links this compound to an alkyne-modified protein.
5. Washing
5.1. Decant the click reaction cocktail.
5.2. Wash the membrane with TBST three times for 5 minutes each with vigorous agitation to remove unreacted reagents.
5.3. Perform one final wash with TBS (without Tween-20) to remove any residual detergent.
6. Imaging and Data Analysis
6.1. Allow the membrane to dry completely.
6.2. Image the blot using a digital imaging system equipped with a laser and filter set appropriate for the near-infrared spectrum of Sulfo-Cy7.5 (e.g., ~780 nm excitation and ~800 nm emission).
6.3. Quantify the band intensities using appropriate image analysis software. Normalize the signal to a loading control to account for variations in protein loading.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Incomplete blocking | Increase blocking time to 2 hours or use a commercial blocking buffer optimized for fluorescent Western blotting. |
| Insufficient washing | Increase the number and duration of wash steps after the click reaction. | |
| Non-specific binding of the dye | Decrease the concentration of this compound in the click reaction cocktail. | |
| Weak or No Signal | Inefficient metabolic labeling | Optimize the concentration and incubation time of the alkyne-amino acid analog. |
| Inefficient click reaction | Prepare fresh sodium ascorbate solution. Optimize the concentrations of the click reaction components. Ensure the reaction is protected from light. | |
| Low abundance of target protein | Increase the amount of protein loaded onto the gel. | |
| Smeared Bands | Protein degradation | Ensure adequate use of protease inhibitors during sample preparation. |
Conclusion
The use of this compound in conjunction with click chemistry offers a powerful and robust method for the detection and quantification of proteins in Western blotting. The high sensitivity, high signal-to-noise ratio, and broad linear dynamic range of this near-infrared dye make it an excellent choice for researchers requiring precise and reliable protein analysis. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can successfully implement this advanced detection methodology in their workflows.
References
Troubleshooting & Optimization
how to prevent Sulfo-Cy7.5 azide aggregation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of Sulfo-Cy7.5 azide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a near-infrared (NIR) fluorescent dye that is highly water-soluble due to the presence of sulfonate groups.[1][2][3][][5] Its fluorescence emission maximum is around 773-808 nm, which falls within the NIR window, allowing for deep tissue penetration and minimal background fluorescence in biological samples. This makes it an excellent choice for in vivo imaging studies. The azide group on the molecule allows for its conjugation to biomolecules containing an alkyne group via a stable triazole linkage formed through click chemistry.
Q2: What is dye aggregation and why is it a concern for this compound?
Dye aggregation is a phenomenon where dye molecules self-associate to form dimers or higher-order aggregates. This is a common characteristic of cyanine dyes, driven by intermolecular interactions such as van der Waals forces and hydrophobic interactions. Aggregation can significantly alter the photophysical properties of the dye, leading to a decrease in fluorescence quantum yield and shifts in the absorption spectrum. For researchers, this can result in inaccurate quantification, reduced signal intensity, and unreliable experimental outcomes.
Q3: What are the main factors that contribute to the aggregation of cyanine dyes?
Several factors can influence the aggregation of cyanine dyes, including:
-
Dye Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.
-
Solvent: The polarity of the solvent plays a crucial role. While Sulfo-Cy7.5 is highly water-soluble, the presence of certain salts or organic co-solvents can still influence aggregation.
-
Ionic Strength: The presence and concentration of salts in the solution can either promote or inhibit aggregation depending on the specific ions.
-
Temperature: Temperature can affect the solubility of the dye and the strength of intermolecular interactions.
-
Molecular Structure: The inherent structure of the cyanine dye, such as the length of its polymethine chain, can affect its propensity to aggregate.
Q4: How does the "Sulfo" modification in this compound help prevent aggregation?
The sulfonate groups (Sulfo) are highly polar and increase the aqueous solubility of the cyanine dye. This hydrophilicity helps to prevent the hydrophobic interactions that are a primary driver of aggregation, making this compound less prone to aggregation in aqueous buffers compared to its non-sulfonated counterparts. The charged nature of the sulfonate groups also introduces electrostatic repulsion between dye molecules, further hindering their self-association.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low fluorescence signal in labeling experiment | Dye aggregation leading to fluorescence quenching. | 1. Ensure the stock solution is properly prepared and stored. 2. Avoid high concentrations of the dye in the reaction mixture. 3. Consider adding a small percentage (5-10%) of an organic co-solvent like DMSO or DMF if compatible with your biomolecule. 4. Evaluate the ionic strength of your buffer; high salt concentrations can sometimes promote aggregation. |
| Precipitate forms when adding dye to the reaction buffer | The dye concentration exceeds its solubility limit in the specific buffer conditions. | 1. Prepare a fresh, lower concentration stock solution of the dye. 2. Add the dye stock solution to the reaction buffer dropwise while vortexing to ensure rapid mixing. 3. If using an organic co-solvent in the stock, ensure the final percentage in the reaction mixture is low enough to not cause precipitation of your biomolecule. |
| Inconsistent fluorescence readings between experiments | Variability in dye aggregation due to minor differences in experimental setup. | 1. Standardize all experimental parameters, including buffer composition, pH, temperature, and dye concentration. 2. Always prepare fresh dilutions of the dye from a well-characterized stock solution immediately before use. 3. Protect the dye solutions from prolonged exposure to light to prevent photobleaching. |
Quantitative Data Summary
The following table summarizes the key spectral properties of this compound.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~750 - 788 nm | |
| Emission Maximum (λem) | ~773 - 808 nm | |
| Molar Extinction Coefficient | ~222,000 - 240,600 M⁻¹cm⁻¹ | |
| Solubility | Water, DMF, DMSO |
Experimental Protocols
Protocol for Dissolving and Handling this compound to Minimize Aggregation
-
Reagent Preparation:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a high-quality, amine-free solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). While the dye is water-soluble, preparing a concentrated stock in an organic solvent is a common practice.
-
-
Stock Solution Preparation:
-
Add the appropriate volume of solvent (e.g., DMSO) to the vial to create a stock solution of a specific concentration (e.g., 1-10 mM).
-
Vortex the solution for at least 30 seconds to ensure the dye is fully dissolved. Visually inspect for any particulate matter.
-
-
Working Solution Preparation:
-
Immediately before use, dilute the stock solution to the desired working concentration in your reaction buffer.
-
It is recommended to add the stock solution to the buffer in a dropwise manner while gently vortexing the buffer to promote rapid and uniform mixing. This prevents localized high concentrations of the dye that can lead to aggregation.
-
-
Storage and Handling:
-
Store the stock solution at -20°C, protected from light and moisture.
-
For aqueous working solutions, it is best to prepare them fresh for each experiment to avoid potential degradation or aggregation over time.
-
Avoid repeated freeze-thaw cycles of the stock solution. Consider aliquoting the stock solution into smaller, single-use volumes.
-
Visualizations
Caption: Workflow for preparing and handling this compound to prevent aggregation.
References
Optimizing Signal-to-Noise Ratio with Sulfo-Cy7.5 Azide: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental outcomes when using Sulfo-Cy7.5 azide. The near-infrared (NIR) fluorescent dye Sulfo-Cy7.5 is a valuable tool for in vivo imaging and other sensitive detection methods due to its high quantum yield and hydrophilicity.[1][2][3] However, achieving a high signal-to-noise ratio is critical for obtaining clear and reliable data. This guide addresses common challenges and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble, near-infrared fluorescent dye with an azide functional group.[1][2] Its fluorescence emission in the NIR spectrum (around 797 nm) allows for deep tissue penetration with minimal background autofluorescence, making it ideal for in vivo imaging. The azide group enables its covalent attachment to molecules containing a terminal alkyne or a strained cyclooctyne via "click chemistry," a highly specific and efficient bioconjugation method.
Q2: What are the main advantages of using a sulfonated cyanine dye like Sulfo-Cy7.5?
The sulfonate groups in Sulfo-Cy7.5 impart high water solubility. This is advantageous as it reduces the tendency of the dye to aggregate in aqueous buffers, a common issue with non-sulfonated cyanine dyes that can lead to fluorescence quenching and reduced signal. Good water solubility also simplifies the labeling of sensitive biomolecules that may be damaged by organic co-solvents.
Q3: What is "click chemistry" and why is it used for labeling with this compound?
Click chemistry refers to a class of bioorthogonal reactions that are highly specific, efficient, and proceed under mild, aqueous conditions. The most common types for bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are ideal for labeling biomolecules because the azide and alkyne functional groups are largely absent in biological systems, thus preventing non-specific side reactions.
Q4: Should I use copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry?
The choice depends on your application.
-
CuAAC is a very efficient and widely used method. However, the copper catalyst can be toxic to living cells, making it more suitable for labeling purified proteins or fixed samples.
-
SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne (e.g., DBCO) to react with the azide. It is highly biocompatible and the preferred method for labeling in live cells or in vivo.
Q5: How should I store this compound?
This compound should be stored at -20°C in the dark and desiccated. It can be transported at room temperature for short periods (up to 3 weeks). It is important to avoid prolonged exposure to light.
Troubleshooting Guide
High Background Signal
High background fluorescence can obscure the specific signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Unbound this compound | Increase the number and duration of wash steps after the labeling reaction to thoroughly remove any unbound dye. Consider using a mild detergent like Tween-20 in the wash buffer to help reduce non-specific binding. |
| Non-Specific Binding of the Conjugate | Use a blocking agent such as Bovine Serum Albumin (BSA) or serum from the host species of the secondary antibody to block non-specific binding sites before applying your labeled probe. Optimize the concentration of your labeled molecule. A titration experiment is crucial to find the lowest concentration that provides a strong specific signal with minimal background. |
| Autofluorescence | Include an unstained control sample to determine the baseline autofluorescence of your cells or tissue. While Sulfo-Cy7.5 is in the NIR spectrum where autofluorescence is generally lower, some tissues can still exhibit background fluorescence. If autofluorescence is a significant issue, consider using an autofluorescence quenching reagent. |
| Contaminated Reagents or Buffers | Prepare fresh buffers and solutions using high-purity water and reagents. Filter buffers to remove any particulate matter that could contribute to background signal. |
| Imaging System Noise | Optimize imaging parameters such as laser power, exposure time, and detector gain. Use the minimum laser power necessary to obtain a good signal to reduce background noise and photobleaching. |
Low or No Signal
A weak or absent signal can make it impossible to detect your target.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inefficient Labeling Reaction | Verify the integrity of your alkyne- or cyclooctyne-modified molecule. Ensure the reactive partner for the azide has not degraded. Optimize the dye-to-protein molar ratio. A common starting point is a 10:1 molar ratio of dye to protein, but this should be optimized for each specific protein. Ratios of 5:1, 15:1, and 20:1 can also be tested. Ensure the correct buffer conditions. For CuAAC, use a buffer that does not chelate copper. For SPAAC, a pH between 7 and 8 is generally recommended. Buffers containing primary amines (like Tris) should be avoided in NHS ester reactions, and azide-containing buffers should not be used with DBCO reagents. Confirm the activity of catalysts and reagents. For CuAAC, use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). For SPAAC, ensure the cyclooctyne reagent has not degraded. |
| Low Abundance of Target Molecule | If possible, increase the amount of the target molecule in your sample. For cellular imaging, this may involve overexpressing the protein of interest. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium for fixed samples. Image with the lowest possible laser power that still provides a detectable signal. |
| Incorrect Imaging Settings | Ensure the excitation and emission filters on your imaging system are appropriate for Sulfo-Cy7.5 (Ex/Em maxima ~778/797 nm). |
| Quenching of the Fluorophore | Avoid high degrees of labeling (DOL). Over-labeling a protein can lead to self-quenching, where the fluorophores interact and reduce the overall fluorescence. An optimal DOL for antibodies is typically between 2 and 10. Ensure the dye is not aggregated. Sulfo-Cy7.5's hydrophilicity helps prevent this, but it's still important to prepare fresh dye solutions and ensure they are fully dissolved. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
This protocol provides a general guideline for labeling an alkyne-modified protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to protect the protein and increase reaction efficiency)
-
Deionized water
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 50 mM stock solution in deionized water. This solution should be made fresh immediately before use.
-
THPTA (optional): Prepare a 100 mM stock solution in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein (e.g., to a final concentration of 1-10 mg/mL)
-
This compound stock solution (to achieve the desired molar excess, e.g., 10-fold)
-
THPTA stock solution (optional, to a final concentration of 1-5 mM)
-
CuSO₄ stock solution (to a final concentration of 1-2 mM)
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM to initiate the click reaction.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. Longer incubation times (overnight at 4°C) may also be effective.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of a DBCO-Modified Protein
This protocol is for the copper-free labeling of a protein modified with a cyclooctyne, such as DBCO, with this compound.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or deionized water
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Stock Solution:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO or deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified protein (e.g., at a concentration of 1-10 mg/mL) with the this compound stock solution. A 2 to 4-fold molar excess of the azide is typically sufficient.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. Some protocols suggest incubation for 6 hours at 37°C. The optimal time should be determined empirically.
-
-
Purification:
-
Purify the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) using spectrophotometry as described in the CuAAC protocol.
-
Visualizing Experimental Workflows
Caption: General workflow for labeling a modified protein with this compound via click chemistry.
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio in fluorescence experiments.
References
common pitfalls in Sulfo-Cy7.5 azide click chemistry reactions
Welcome to the technical support center for Sulfo-Cy7.5 azide click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful bioconjugation experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common pitfalls, detailed experimental protocols, and optimized reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with an azide group.[1][2] Its hydrophilicity is enhanced by sulfonate groups, which helps to reduce aggregation-induced fluorescence quenching.[1] It is widely used for labeling alkyne-modified biomolecules such as proteins, peptides, and oligonucleotides through copper-catalyzed or copper-free click chemistry.[1][2] Due to its emission in the NIR spectrum, it is an excellent choice for in vivo imaging applications where deep tissue penetration is required.
Q2: What are the storage and handling recommendations for this compound?
This compound should be stored at -20°C in the dark and desiccated for long-term stability (up to 24 months). For short-term transport, it is stable at room temperature for up to three weeks. It is crucial to protect the dye from prolonged exposure to light.
Q3: Can I use buffers containing primary amines (e.g., Tris) or sodium azide in my click chemistry reaction?
It is highly recommended to avoid buffers containing primary amines like Tris or glycine, as they can interfere with the conjugation reaction, particularly if you are introducing the alkyne handle using an NHS ester. Buffers containing sodium azide should also be avoided as the azide ions can compete with the this compound in the click reaction, leading to lower labeling efficiency.
Q4: What is the optimal pH for this compound click chemistry?
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are generally insensitive to pH in the range of 4 to 11. However, for labeling biomolecules, a pH between 7 and 9 is commonly used to maintain the stability and integrity of the protein or peptide.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Inefficient Labeling: The click chemistry reaction did not proceed to completion. | - Optimize Reagent Concentrations: Ensure you are using the recommended molar excess of this compound, copper catalyst, and ligand. A typical starting point is a 1.5-2 fold molar excess of the dye. - Check Reagent Quality: Use fresh, high-quality reagents. Ensure the copper (II) sulfate is fully dissolved and the sodium ascorbate solution is freshly prepared. - Verify Alkyne Incorporation: Confirm that the alkyne functional group has been successfully incorporated into your biomolecule. |
| Fluorescence Quenching: High degree of labeling (DOL) or dye aggregation can lead to self-quenching. | - Reduce Dye-to-Protein Ratio: Titrate the molar ratio of this compound to your biomolecule to achieve an optimal DOL, typically between 2 and 8 for antibodies. - Improve Solubility: The sulfonated nature of the dye helps reduce aggregation, but in some cases, using a small amount of an organic co-solvent like DMSO may be beneficial. | |
| Precipitation of Biomolecule During Labeling | Over-labeling: Modification of too many surface residues can alter the protein's solubility. | - Lower the Molar Ratio: Decrease the molar excess of this compound in the reaction. - Optimize Reaction Time: Reduce the incubation time to limit the extent of labeling. |
| Suboptimal Buffer Conditions: The buffer composition may not be suitable for your specific biomolecule. | - Buffer Exchange: Ensure your biomolecule is in a compatible buffer (e.g., PBS) at an optimal pH. | |
| Difficulty Purifying the Conjugate | Co-elution of Free Dye and Conjugate: The free dye may not be completely separated from the labeled biomolecule. | - Choose the Right Purification Method: For proteins, size-exclusion chromatography (SEC) using a resin like Sephadex G-25 is effective for removing unconjugated dye. For peptides, reversed-phase HPLC (RP-HPLC) is the standard method. - Optimize HPLC Gradient: If using RP-HPLC, a shallow gradient of acetonitrile in water with 0.1% TFA is typically used for peptide purification. |
| Unexpected Peaks in Mass Spectrometry | Side Reactions: The cyanine dye structure can be susceptible to side reactions. | - Control pH: Heptamethine cyanine dyes can be unstable at high pH, which can lead to degradation. Maintain a neutral to slightly basic pH during the reaction. - Protect from Light: Photobleaching can occur with prolonged exposure to light. |
| Incomplete Reaction or Presence of Impurities: | - Monitor Reaction Progress: Use analytical techniques like LC-MS to monitor the reaction and ensure it goes to completion. - Thorough Purification: Ensure all unreacted reagents and byproducts are removed during the purification step. |
Experimental Protocols
General Protocol for this compound Click Chemistry Labeling of Proteins
This protocol provides a starting point for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Optimization may be required for your specific protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
This compound
-
Copper (II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
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Ligand stock solution (e.g., 100 mM THPTA in water)
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Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
DMSO (if needed to dissolve the dye)
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Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add your alkyne-modified protein to the desired final concentration (e.g., 1-5 mg/mL).
-
Add the this compound from a stock solution to achieve a 1.5 to 5-fold molar excess over the protein.
-
-
Prepare the Catalyst Premix:
-
In a separate tube, mix the copper (II) sulfate and ligand stock solutions. A 1:5 molar ratio of Cu:ligand is often used.
-
-
Initiate the Reaction:
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Add the catalyst premix to the protein-dye mixture.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate should be in the millimolar range.
-
-
Incubate:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purify the Conjugate:
-
Purify the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) to remove excess dye and other small molecules.
-
Collect the fractions containing the labeled protein.
-
-
Characterize the Conjugate:
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Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of Sulfo-Cy7.5 (approximately 788 nm).
-
HPLC Purification of a Sulfo-Cy7.5 Labeled Peptide
Instrumentation and Reagents:
-
Reversed-phase HPLC system with a UV detector
-
C18 column (e.g., 5 µm particle size, 100-300 Å pore size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude labeled peptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A/5% B).
-
Injection and Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B. A typical gradient is from 5% to 65% B over 60 minutes.
-
Detection: Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~788 nm for the Sulfo-Cy7.5 dye.
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and/or mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.
Visualized Workflows
Caption: General workflow for this compound click chemistry.
References
Technical Support Center: Sulfo-Cy7.5 Azide Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unconjugated Sulfo-Cy7.5 azide from a sample after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unconjugated this compound from my sample?
A1: The presence of unconjugated (free) this compound can interfere with downstream applications. It can lead to inaccurate quantification of labeling, high background fluorescence in imaging applications, and potential non-specific binding in cell-based assays.[1][2] Removal of the free dye is crucial for obtaining reliable and reproducible results.
Q2: What are the common methods for removing unconjugated this compound?
A2: The most common and effective methods for removing small molecules like unconjugated this compound from larger biomolecules (e.g., antibodies, proteins) are dialysis and size exclusion chromatography (also known as gel filtration).[1][3][4] The choice of method depends on the sample volume, the size of the labeled biomolecule, and the required purity.
Q3: What is the molecular weight of this compound?
A3: The molecular weight of this compound is approximately 1165.51 g/mol . This is a critical parameter for selecting the appropriate purification method and materials.
Q4: How does the high water solubility of this compound affect the purification process?
A4: this compound is highly soluble in water due to its sulfonate groups. This property is advantageous for purification methods conducted in aqueous buffers, such as dialysis and size exclusion chromatography, as it prevents aggregation and precipitation of the free dye during the removal process.
Troubleshooting Guide
Problem 1: High background fluorescence in my imaging experiment after labeling with this compound.
-
Possible Cause: Incomplete removal of unconjugated this compound.
-
Solution:
-
Verify Purification Method: Ensure that the chosen purification method (dialysis or size exclusion chromatography) was performed correctly and with the appropriate materials.
-
Optimize Dialysis: If using dialysis, confirm that the molecular weight cut-off (MWCO) of the membrane is appropriate to allow the small dye molecule to pass through while retaining your larger biomolecule. Extend the dialysis time or increase the number of buffer changes.
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Optimize Size Exclusion Chromatography: If using size exclusion chromatography, ensure the column resin is appropriate for separating your labeled biomolecule from the small dye molecule. Consider increasing the column length or optimizing the flow rate for better resolution.
-
Problem 2: My purified, labeled protein shows a lower than expected concentration.
-
Possible Cause: Loss of protein during the purification process.
-
Solution:
-
Dialysis: Ensure gentle handling of the dialysis cassette or tubing to prevent leaks. Some protein loss due to adsorption to the membrane is possible but should be minimal.
-
Size Exclusion Chromatography: Pre-equilibrate the column thoroughly with the appropriate buffer to minimize non-specific binding of your protein to the resin. Be aware that some protein loss can occur on the column. Consider using a column with a different resin material that is known for low protein binding.
-
Problem 3: The unconjugated dye is not being removed effectively by dialysis.
-
Possible Cause: Incorrect molecular weight cut-off (MWCO) of the dialysis membrane or insufficient dialysis time/buffer volume.
-
Solution:
-
Select Appropriate MWCO: Use a dialysis membrane with an MWCO that is significantly larger than the molecular weight of this compound (1165.51 Da) but substantially smaller than your biomolecule. For example, for an antibody (~150 kDa), a 10-30 kDa MWCO membrane is suitable.
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Increase Dialysis Efficiency: Increase the volume of the dialysis buffer (at least 100-fold the sample volume) and perform at least 3-4 buffer changes over 24-48 hours at 4°C. Gentle stirring of the buffer will improve diffusion.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight of this compound | ~1165.51 g/mol | |
| Molecular Weight of IgG Antibody | ~150,000 g/mol | |
| Recommended Dialysis Membrane MWCO | 10,000 - 30,000 Da | |
| Recommended Size Exclusion Resin | Sephadex G-25 or equivalent |
Experimental Protocols
Protocol 1: Removal of Unconjugated this compound by Dialysis
This method is suitable for sample volumes ranging from 0.1 mL to 70 mL.
Materials:
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Dialysis membrane or cassette with a molecular weight cut-off (MWCO) of 10-30 kDa.
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Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Hydrate the Dialysis Membrane: Hydrate the dialysis membrane in the dialysis buffer for at least 30 minutes.
-
Load the Sample: Carefully load your sample containing the this compound-labeled biomolecule into the dialysis cassette or tubing.
-
Dialysis: Place the sealed dialysis unit in a beaker with a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).
-
Stir: Gently stir the buffer using a magnetic stirrer.
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Buffer Changes: Change the dialysis buffer every 4-6 hours for a total of 3-4 changes over 24-48 hours.
-
Sample Recovery: Carefully remove the sample from the dialysis unit.
Protocol 2: Removal of Unconjugated this compound by Size Exclusion Chromatography (Spin Column)
This method is ideal for smaller sample volumes and provides a rapid cleanup.
Materials:
-
Pre-packed size exclusion spin column (e.g., Sephadex G-25).
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Collection tubes
-
Centrifuge
Procedure:
-
Prepare the Column: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.
-
Equilibrate the Column: Add the equilibration buffer to the column and centrifuge. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
Load the Sample: Carefully apply your sample to the center of the packed resin bed.
-
Elute the Labeled Biomolecule: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The larger, labeled biomolecule will pass through the column and be collected in the tube, while the smaller, unconjugated this compound will be retained in the resin.
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Collect the Purified Sample: The purified sample is now in the collection tube.
Visualizations
Caption: Workflow for removing unconjugated this compound using dialysis.
Caption: Workflow for unconjugated this compound removal via size exclusion chromatography.
References
troubleshooting weak fluorescence signal from Sulfo-Cy7.5 azide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experiments involving Sulfo-Cy7.5 azide, particularly addressing weak fluorescence signals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a weak or non-existent fluorescence signal after labeling with this compound?
A weak or absent signal can stem from several factors, including issues with the dye itself, the conjugation chemistry, or the experimental conditions. Common causes include:
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Inefficient Click Chemistry Reaction: The conjugation of this compound to your target molecule via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry may be incomplete.
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Dye Degradation: this compound is sensitive to light and should be stored properly in the dark at -20°C.[1][2] Prolonged exposure to light can lead to photobleaching and a decrease in fluorescence.
-
Fluorescence Quenching: High labeling densities on a single molecule can lead to self-quenching, where the proximity of dye molecules causes a reduction in the overall fluorescence intensity.[3] Aggregation of the labeled biomolecule can also cause quenching.[4]
-
Incompatible Buffer or Reagents: The presence of certain chemicals in your reaction buffer can interfere with the click chemistry reaction or the fluorescence of the dye. For example, primary amines (e.g., Tris buffer) can interfere with some conjugation chemistries, and reducing agents like DTT can degrade the azide group.
-
Incorrect Spectral Settings: Ensure that the excitation and emission wavelengths used for imaging are appropriate for Sulfo-Cy7.5.
-
Purification Issues: Inadequate removal of unconjugated dye can lead to high background and obscure the specific signal. Conversely, overly harsh purification methods can lead to loss of the labeled product.
Q2: How can I optimize the click chemistry reaction for better labeling efficiency?
Optimizing the click chemistry reaction is crucial for achieving a strong fluorescence signal. Here are key parameters to consider for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) reactions:
-
Reactant Concentrations: The molar ratio of this compound to the alkyne- or cyclooctyne-modified biomolecule is critical. A molar excess of the dye is often used to drive the reaction to completion, but excessive amounts can lead to difficulties in purification and potential quenching.[3]
-
Catalyst and Ligand (for CuAAC): For copper-catalyzed reactions, the concentrations of the copper(I) catalyst and a stabilizing ligand (e.g., THPTA) are critical. The ligand protects the copper from oxidation and increases reaction efficiency.
-
Solvent: While this compound is water-soluble, the solubility of your target molecule must also be considered. Organic co-solvents like DMSO or DMF can be used, but their concentration should be optimized to avoid denaturation of biomolecules.
-
Reaction Time and Temperature: Most click reactions proceed efficiently at room temperature. Incubation times can be optimized, but typically range from 30 minutes to a few hours.
-
Oxygen Exclusion (for CuAAC): The active Cu(I) catalyst is susceptible to oxidation by atmospheric oxygen. Degassing your reaction mixture or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.
Q3: What is fluorescence quenching and how can I minimize it?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. In the context of Sulfo-Cy7.5 labeling, the most common cause is self-quenching due to dye aggregation.
-
Optimize the Dye-to-Protein Ratio: A high degree of labeling (DOL) can lead to dye molecules being in close proximity, causing them to interact and quench each other's fluorescence. It is essential to determine the optimal DOL for your specific application, which typically falls in the range of 2-10 for antibodies.
-
Prevent Aggregation: The sulfonate groups on Sulfo-Cy7.5 enhance its water solubility and reduce aggregation-induced quenching. However, if your biomolecule is prone to aggregation, this can still be an issue. Ensure your labeled conjugate is fully solubilized and consider using additives that prevent aggregation if necessary.
-
Purification: Proper purification to remove any aggregated material is crucial.
Q4: How should I properly store and handle this compound?
Proper storage and handling are vital to maintain the integrity of the dye.
-
Storage: this compound should be stored at -20°C in the dark and desiccated.
-
Handling: Avoid prolonged exposure to light during all experimental steps, including storage, weighing, and the conjugation reaction itself. Prepare stock solutions in a suitable anhydrous solvent like DMSO or DMF and store them at -20°C, protected from light and moisture.
Troubleshooting Workflow
If you are experiencing a weak fluorescence signal, follow this systematic troubleshooting workflow to identify and resolve the issue.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound and recommendations for click chemistry reactions.
Table 1: Spectroscopic and Physicochemical Properties of Sulfo-Cy7.5
| Property | Value | Reference |
| Excitation Maximum (λex) | ~788 nm | |
| Emission Maximum (λem) | ~808 nm | |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | |
| Storage Temperature | -20°C (in the dark, desiccated) | |
| Solubility | Good in water, DMSO, DMF |
Table 2: Recommended Starting Conditions for Click Chemistry
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference |
| Dye-to-Biomolecule Molar Ratio | 2-10 fold excess of dye | 1.5-5 fold excess of dye | |
| Biomolecule Concentration | 1-10 mg/mL | 1-10 mg/mL | |
| Copper(II) Sulfate (CuSO₄) Concentration | 50-500 µM | N/A | |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 5-10 fold excess over CuSO₄ | N/A | |
| Copper Ligand (e.g., THPTA) Concentration | 1.1-5 fold excess over CuSO₄ | N/A | |
| Reaction Buffer | PBS or HEPES (pH 7.0-8.0) | PBS or HEPES (pH 7.0-8.0) | |
| Reaction Temperature | Room Temperature | Room Temperature | |
| Reaction Time | 30 minutes - 2 hours | 30 minutes - 4 hours |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Click Chemistry (CuAAC)
This protocol provides a general guideline for labeling an alkyne-modified protein with this compound. Optimization may be required for your specific biomolecule.
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne-modified protein: Prepare a 1-5 mg/mL solution in a copper-compatible buffer (e.g., PBS, pH 7.4).
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
-
Reducing Agent (Sodium Ascorbate): Prepare a 500 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the this compound stock solution to achieve the desired molar excess of the dye.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:1.1 to 1:5 copper-to-ligand ratio is recommended.
-
Add the copper/ligand mixture to the protein/dye solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate should be in 5-10 fold molar excess to the copper.
-
Gently mix the reaction and protect it from light.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Remove unconjugated this compound and other reaction components using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each biomolecule. It can be determined spectrophotometrically.
-
Measure Absorbance:
-
After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7.5 (~788 nm, A₇₈₈).
-
-
Calculate Protein Concentration:
-
First, correct the A₂₈₀ for the contribution of the dye's absorbance at this wavelength.
-
Corrected A₂₈₀ = A₂₈₀ - (A₇₈₈ * CF₂₈₀)
-
The correction factor (CF₂₈₀) is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum. This value is dye-specific and should be obtained from the manufacturer's data sheet if available.
-
-
Calculate the molar concentration of the protein using the Beer-Lambert law:
-
[Protein] (M) = Corrected A₂₈₀ / ε_protein
-
ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Calculate the molar concentration of the dye:
-
[Dye] (M) = A₇₈₈ / ε_dye
-
ε_dye for Sulfo-Cy7.5 is approximately 222,000 cm⁻¹M⁻¹.
-
-
-
Calculate DOL:
-
DOL = [Dye] / [Protein]
-
Signaling Pathways and Workflows
References
optimizing laser and filter settings for Sulfo-Cy7.5 azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing laser and filter settings for Sulfo-Cy7.5 azide. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal laser and filter settings for this compound?
A1: this compound is a near-infrared (NIR) dye. For optimal detection, it is crucial to match the excitation source and emission filter to the spectral characteristics of the fluorophore. The excitation maximum for Sulfo-Cy7.5 is approximately 778-788 nm, with an emission maximum around 797-808 nm.[1][2]
Q2: Can I use a laser that doesn't perfectly match the excitation maximum of this compound?
A2: While using a laser that precisely matches the excitation peak will yield the best signal, it is possible to use lasers that are slightly off-peak. However, this may result in a lower signal intensity. It is important to ensure that your laser line is within the absorption spectrum of the dye to achieve sufficient excitation.
Q3: How can I minimize photobleaching of this compound?
A3: Photobleaching is the irreversible destruction of a fluorophore due to light exposure. To minimize this effect:
-
Reduce Exposure Time: Limit the duration of light exposure during imaging.
-
Lower Laser Power: Use the lowest laser power necessary to obtain a satisfactory signal.[3]
-
Use Antifade Reagents: For fixed samples, employ a mounting medium containing an antifade agent.[4]
-
Proper Storage: Store the dye and labeled samples in the dark to prevent degradation.[1]
Q4: What can cause high background fluorescence when using this compound?
A4: High background can obscure your signal and may be caused by several factors:
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Nonspecific Binding: The dye conjugate may bind nonspecifically to cellular components. Ensure adequate blocking steps in your protocol.
-
Excess Dye: Insufficient washing can leave unbound dye in the sample. Perform thorough wash steps after staining.
-
Autofluorescence: Some biological samples exhibit natural fluorescence in the near-infrared spectrum. It's important to include an unstained control to assess the level of autofluorescence.
Q5: Why am I seeing a weak or no signal from my this compound experiment?
A5: A weak or absent signal can be due to a variety of factors:
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Incorrect Laser/Filter Combination: Verify that your imaging system's laser and filters are appropriate for Sulfo-Cy7.5.
-
Low Labeling Efficiency: The click chemistry reaction may not have proceeded optimally. Ensure all reaction components are fresh and used at the correct concentrations.
-
Low Target Abundance: The molecule you are targeting may be present at very low levels in your sample.
-
Photobleaching: The signal may have been lost due to excessive light exposure.
Spectral Properties of Sulfo-Cy7.5
| Property | Wavelength (nm) | Reference |
| Excitation Maximum | ~778 - 788 | |
| Emission Maximum | ~797 - 808 |
Recommended Laser and Filter Settings
| Component | Wavelength/Range (nm) |
| Excitation Laser | 785 nm |
| Emission Filter | 810/20 nm bandpass |
Note: These are general recommendations. Optimal settings may vary depending on the specific instrumentation.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
A faint or non-existent signal is a common issue. Follow this workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for weak or no signal.
Issue 2: High Background Fluorescence
High background can make it difficult to distinguish your signal from noise. This guide provides a systematic approach to reducing background.
Caption: Troubleshooting workflow for high background.
Experimental Protocols
Protocol 1: General Staining Protocol for Adherent Cells
-
Cell Culture: Plate cells on coverslips in a multi-well plate and grow to the desired confluency.
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Fixation: Gently wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required for intracellular targets): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to reduce nonspecific binding.
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail containing the alkyne-modified target, this compound, a copper(I) catalyst (e.g., from a CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each, followed by two washes with PBS.
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Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
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Imaging: Image the samples using a fluorescence microscope or imaging system equipped with the appropriate laser and filter set for Sulfo-Cy7.5.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Reaction
This protocol outlines a general procedure for labeling an alkyne-containing biomolecule with this compound.
Caption: General workflow for CuAAC reaction.
Disclaimer: These protocols are intended as a general guide. Optimal conditions for fixation, permeabilization, blocking, and click chemistry may vary depending on the specific cell type, target molecule, and experimental setup. It is highly recommended to optimize these parameters for your specific application.
References
Technical Support Center: Sulfo-Cy7.5 Azide Labeling Reactions
Welcome to the technical support center for Sulfo-Cy7.5 azide labeling. This guide provides detailed information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals using this compound for bioconjugation. The primary focus is on the critical role of pH in the two main azide labeling reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What type of reaction is a "this compound labeling reaction"?
A this compound is a fluorescent dye equipped with an azide (-N₃) group. This group is used in "click chemistry" to form a stable covalent bond with a molecule containing an alkyne group.[1][2] The two most common types of click chemistry for bioconjugation are:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper(I) catalyst to join a terminal alkyne and an azide.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free method that uses a reactive, strained alkyne (like DBCO or BCN) to react spontaneously with an azide.[3]
Q2: What is the optimal pH for a Copper-Catalyzed (CuAAC) reaction with this compound?
While the CuAAC reaction is robust and can proceed over a very wide pH range (pH 4 to 12), the optimal pH for bioconjugation is typically near neutral, between pH 7.0 and 8.0 .[3][4] This range offers a good balance between reaction efficiency and the stability of sensitive biomolecules like proteins and antibodies. A pH of around 7.0 to 7.5 is a common and effective starting point.
Q3: How does pH affect Strain-Promoted (SPAAC) reactions?
The effect of pH on SPAAC reactions is more nuanced. The reaction rate can be influenced by the protonation state of the reacting molecules. Generally, reaction rates tend to increase with higher pH values (from acidic to slightly alkaline). However, the reaction is highly tolerant to various buffer conditions, and successful conjugations can be performed across a pH range of 6.5 to 8.5. Unlike CuAAC, the primary concern is not the catalyst, but how pH affects the charge and electronics of your specific azide and alkyne partners.
Q4: Can I use any buffer for my azide labeling reaction?
No, the choice of buffer is critical, especially for CuAAC.
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For CuAAC: Avoid buffers that can interfere with the copper catalyst. Tris buffers can slow the reaction by binding to copper. High concentrations of chloride (>0.2 M) should also be avoided. While copper can precipitate in phosphate buffers, this can be prevented by pre-mixing the copper source with a chelating ligand (e.g., THPTA). Good choices include PBS, HEPES, MOPS, or acetate buffers.
-
For SPAAC: This reaction is more tolerant of different buffers. However, you must avoid buffers containing sodium azide , as it will compete with your this compound.
Q5: Does the fluorescence of Sulfo-Cy7.5 change with pH?
Cyanine dyes like Sulfo-Cy7.5 are generally stable and their fluorescence is not significantly affected within a broad, biologically relevant pH range (typically pH 4-10). Therefore, any observed differences in signal during your experiment are most likely due to variations in labeling efficiency rather than a change in the dye's intrinsic properties.
Troubleshooting Guides
Issue 1: Low or No Labeling Efficiency in a CuAAC Reaction
| Possible Cause | Recommended Solution |
| Suboptimal pH | The reaction is robust, but biomolecule stability is key. Ensure your buffer is between pH 7.0 and 8.0. If efficiency is still low, consider performing a pH screen from 6.5 to 8.5. |
| Incorrect Buffer Choice | You are using a Tris-based buffer or a buffer with high chloride concentration. Switch to a non-coordinating buffer like HEPES or phosphate buffer (if using a ligand). |
| Copper Catalyst Oxidation | The active catalyst is Cu(I), which can oxidize to Cu(II). Ensure you have a sufficient excess of a reducing agent like sodium ascorbate, and prepare it fresh. |
| Poor Reagent Quality | Ensure your this compound and alkyne-modified biomolecule are pure and have not degraded during storage. Perform a small-scale test reaction with control reagents if possible. |
Issue 2: Low Labeling Efficiency in a SPAAC Reaction
| Possible Cause | Recommended Solution |
| Suboptimal pH | While tolerant, the rate can be pH-dependent. If your biomolecule is stable at higher pH, try increasing the buffer pH to 8.0 or 8.5, as this can increase the reaction rate. |
| Steric Hindrance | The azide on the dye and the alkyne on the biomolecule may be sterically inaccessible. Consider using reagents with longer PEG linkers to improve accessibility. |
| Competing Azides | Your buffer or sample contains sodium azide. This is a common preservative and will compete directly with the this compound. Remove all sources of extraneous azides by dialysis or buffer exchange. |
| Hydrolysis of Strained Alkyne | Some strained alkynes can degrade over time in aqueous buffers. Prepare reagents fresh and use them promptly. Check the manufacturer's data for the stability of your specific strained alkyne. |
Data Presentation
Table 1: Recommended pH and Buffer Conditions for Azide Labeling Reactions
| Reaction Type | Common pH Range | Recommended Starting pH | Recommended Buffers | Buffers to Avoid |
| CuAAC | 4.0 - 12.0 | 7.4 | PBS, HEPES, MOPS | Tris, Buffers with >0.2M Cl⁻ |
| SPAAC | 5.0 - 10.0 | 7.4 - 8.5 | PBS, HEPES, Borate | Buffers containing sodium azide |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Labeling of a Protein
This protocol is a starting point and should be optimized for your specific application.
-
Prepare Stock Solutions:
-
Protein-Alkyne: Prepare your alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound: Dissolve in anhydrous DMSO or water to a concentration of 10 mM.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock in deionized water.
-
Copper Ligand (e.g., THPTA): Prepare a 50 mM stock in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock in deionized water. This solution must be prepared fresh immediately before use.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the reagents in the following order. The example below is for a 500 µL reaction with a final protein concentration of 50 µM.
-
420 µL of Protein-Alkyne solution (to a final concentration of 50 µM)
-
10 µL of this compound (10 mM stock, for a final concentration of 200 µM, a 4-fold excess)
-
A pre-mixed solution of: 6.3 µL of CuSO₄ (20 mM stock) and 12.5 µL of THPTA (50 mM stock). Mix well.
-
25 µL of freshly prepared Sodium Ascorbate (100 mM stock).
-
-
-
Incubation:
-
Mix the components gently by inverting the tube.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and catalyst components from the labeled protein using a suitable method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: General Procedure for SPAAC Labeling of a Protein
This protocol uses a DBCO-modified protein as an example.
-
Prepare Stock Solutions:
-
Protein-DBCO: Prepare your strained alkyne-modified protein in a reaction buffer (e.g., PBS, pH 7.4 or 8.0). Ensure the buffer is free of any azides.
-
This compound: Dissolve in the same reaction buffer or DMSO to a concentration of 1-10 mM.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine your Protein-DBCO with the this compound solution.
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A 1.5 to 3-fold molar excess of the azide dye over the protein is a common starting point.
-
For example, add 10 µL of a 1 mM this compound solution to 100 µL of a 100 µM Protein-DBCO solution.
-
-
Incubation:
-
Mix gently and incubate at room temperature or 37°C.
-
Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific strained alkyne used. Protect the reaction from light.
-
-
Purification:
-
Purify the labeled protein from the excess unreacted dye using size-exclusion chromatography or dialysis.
-
Mandatory Visualizations
Caption: General experimental workflow for a CuAAC labeling reaction.
References
storage and handling best practices for Sulfo-Cy7.5 azide to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Sulfo-Cy7.5 azide to maintain its activity and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound should be stored at -20°C in the dark.[1][2][3] It is also recommended to store it in a desiccated environment to prevent degradation from moisture.[1][4] While it can be transported at room temperature for up to three weeks, long-term storage should be at the recommended temperature to ensure its stability for up to 24 months.
Q2: Is this compound sensitive to light?
A2: Yes, prolonged exposure to light should be avoided as cyanine dyes are photosensitive. It is best to handle the dye in a subdued lighting environment and store it in a dark container.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is hydrophilic and has good solubility in water, DMSO, and DMF. Due to its sulfonate groups, it is highly water-soluble and can be used in purely aqueous reaction conditions, which is particularly beneficial for labeling biomolecules that are sensitive to organic solvents.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, as an azide-containing compound, specific safety measures are necessary. Always handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Crucially, do not use metal spatulas for handling the solid compound to avoid the formation of potentially explosive heavy metal azides. Use plastic or glass spatulas instead.
Q5: What substances are incompatible with this compound?
A5: Avoid contact with strong acids, as this can lead to the formation of toxic and explosive hydrazoic acid. Halogenated solvents (e.g., dichloromethane, chloroform) should not be used with azides as they can form explosive compounds. Also, be aware that strong reducing agents, such as DTT, can destroy the azide group, rendering the molecule inactive for click chemistry.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal after labeling | 1. Degradation of the dye: Improper storage (e.g., exposure to light or moisture).2. Inactive azide group: Exposure to reducing agents (e.g., DTT).3. Inefficient click chemistry reaction: Suboptimal reaction conditions (e.g., catalyst concentration, pH, temperature).4. Purification issues: Loss of labeled product during purification. | 1. Verify storage conditions: Ensure the dye has been stored at -20°C in the dark and desiccated.2. Check buffer components: Ensure no reducing agents were present in the reaction or purification buffers.3. Optimize reaction: Refer to a validated click chemistry protocol. Titrate catalyst and ligand concentrations. Ensure the pH is optimal for the reaction.4. Review purification method: Use a purification method suitable for the labeled molecule (e.g., dialysis for sulfo-cyanine dyes). |
| Precipitation of the dye during the labeling reaction | 1. Low solubility in the reaction buffer: Although Sulfo-Cy7.5 is water-soluble, high concentrations or the presence of certain salts might reduce solubility. | 1. Use recommended solvents: Ensure the dye is fully dissolved before adding to the reaction. Sulfo-Cy7.5 has good solubility in aqueous buffers.2. Adjust concentration: Try a lower concentration of the dye. |
| Unexpected side reactions or byproducts | 1. Reaction with incompatible substances: Presence of incompatible metals or solvents.2. Non-specific binding: The dye may non-specifically interact with other components in the reaction mixture. | 1. Review reaction components: Ensure no incompatible substances (heavy metals, halogenated solvents) are present.2. Improve purification: Employ a more stringent purification method to remove non-specifically bound dye. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -20°C | |
| Shelf Life | Up to 24 months | |
| Transportation Condition | Room temperature for up to 3 weeks | |
| Excitation Maximum (λex) | ~778-788 nm | |
| Emission Maximum (λem) | ~808 nm | |
| Solubility | Good in water, DMSO, DMF |
Experimental Protocols
General Protocol for Labeling an Alkyne-Modified Protein with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
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This compound
-
Copper(II) sulfate (CuSO₄) solution
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution
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Sodium ascorbate solution (freshly prepared)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in water or DMSO to a stock concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add this compound to the protein solution. A 2-10 fold molar excess of the dye over the protein is a good starting point.
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Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add this catalyst solution to the reaction mixture. A final copper concentration of 100-500 µM is typically sufficient.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized.
-
-
Purification:
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Remove the unreacted this compound and other small molecules by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of the protein.
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Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance of the purified product at 280 nm (for the protein) and ~788 nm (for Sulfo-Cy7.5).
-
Visualizations
Caption: Workflow for labeling an alkyne-modified protein with this compound.
Caption: Troubleshooting logic for low fluorescence signal in labeling experiments.
References
Validation & Comparative
A Head-to-Head Comparison: Sulfo-Cy7.5 Azide vs. ICG for In Vivo Imaging
For researchers, scientists, and drug development professionals, the choice of a near-infrared (NIR) fluorescent dye is a critical decision that directly impacts the quality and reliability of in vivo imaging data. This guide provides an objective, data-driven comparison of two prominent NIR fluorophores: Sulfo-Cy7.5 azide and Indocyanine Green (ICG).
This comprehensive analysis delves into their performance characteristics, supported by experimental data, to empower you to make an informed decision for your specific research needs. We will explore key parameters including photophysical properties, in vivo stability, biodistribution, and clearance kinetics.
At a Glance: Key Performance Differences
This compound and ICG, while both operating in the NIR window, exhibit fundamental differences in their chemical structure and in vivo behavior. This compound, a sulfonated cyanine dye, offers the advantage of a higher fluorescence quantum yield and a renal clearance pathway, which can be beneficial for reducing background signal from the liver. In contrast, ICG, a clinically approved dye, is well-established but has a lower quantum yield and is primarily cleared through the hepatobiliary system.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and ICG based on available experimental data. It is important to note that direct head-to-head comparative studies for this compound are limited; therefore, data from closely related sulfonated cyanine dyes, such as SIDAG, are used as a proxy to provide a comprehensive comparison.[1][2]
Table 1: Photophysical and Physicochemical Properties
| Property | This compound | Indocyanine Green (ICG) |
| Excitation Maximum (λex) | ~788 nm | ~780 nm |
| Emission Maximum (λem) | ~808 nm | ~830 nm |
| Quantum Yield | Significantly Higher than ICG[3] | Lower |
| Molar Extinction Coefficient | High | High |
| Solubility | High in aqueous solutions | Soluble in water |
| Primary Elimination Route | Predominantly Renal[1][2] | Exclusively Hepatic |
Table 2: In Vivo Pharmacokinetics
| Parameter | Sulfo-Cy7.5 (as SIDAG) | Indocyanine Green (ICG) |
| Plasma Half-life (t1/2) | 89 ± 15 min | 24.4 ± 3.4 min |
| Plasma Clearance | 3.2 ml min⁻¹ kg⁻¹ | 12.2 ml min⁻¹ kg⁻¹ |
| Renal Excretion (4h p.i.) | 68 ± 10% | Negligible |
| Biliary Excretion (4h p.i.) | Negligible | 73 ± 13% |
In Vivo Performance Comparison
Fluorescence Intensity and Signal-to-Background Ratio
Due to its higher fluorescence quantum yield, Sulfo-Cy7.5 is expected to provide a brighter signal in vivo compared to ICG. This can translate to improved sensitivity and a better signal-to-background ratio, particularly in deep-tissue imaging. Studies with related heptamethine cyanine dyes have shown significantly higher tumor-to-background ratios compared to ICG. For instance, one study reported a tumor-to-background ratio of 9.1 for a heptamethine cyanine dye (MHI-148) at 24 hours post-injection, while ICG showed a ratio of 1.4 to 1.7.
Biodistribution and Clearance
The most significant difference in the in vivo performance of this compound and ICG lies in their biodistribution and clearance pathways. The sulfonate groups in Sulfo-Cy7.5 increase its hydrophilicity, leading to a shift from hepatobiliary to renal clearance. This is a crucial advantage when imaging abdominal organs, as it minimizes the strong background fluorescence from the liver that is often observed with ICG. ICG is almost exclusively taken up by the liver and excreted into the bile.
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo imaging experiments. Below are representative protocols for utilizing this compound and ICG.
Protocol 1: In Vivo Imaging with this compound (or other Cy7.5 derivatives)
This protocol is based on general procedures for in vivo imaging with cyanine dyes in mice.
-
Animal Preparation:
-
Use immunodeficient mice (e.g., BALB/c nude) for tumor xenograft models.
-
Anesthetize the mice using isoflurane (1-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
-
Probe Preparation and Administration:
-
Dissolve this compound in a biocompatible solvent like sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO). If using DMSO, ensure the final concentration in the injection is minimal to avoid toxicity.
-
A typical dosage for cyanine dyes ranges from 0.5 to 5 mg/kg body weight.
-
Administer the dye via intravenous (IV) tail vein injection in a volume of 100-200 µL.
-
-
In Vivo Imaging:
-
Place the anesthetized mouse in an in vivo imaging system.
-
Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h, 48h) to monitor biodistribution and clearance.
-
Use appropriate excitation (e.g., 740-760 nm) and emission (e.g., >790 nm) filters.
-
-
Ex Vivo Analysis:
-
At the final time point, euthanize the mouse and dissect major organs (liver, kidneys, spleen, lungs, heart, and tumor).
-
Image the excised organs to confirm the in vivo signal distribution.
-
Protocol 2: In Vivo Imaging with Indocyanine Green (ICG)
This protocol is a general guideline for ICG imaging in mice.
-
Animal Preparation:
-
Similar to the protocol for this compound, use anesthetized mice.
-
-
Probe Preparation and Administration:
-
Reconstitute lyophilized ICG powder with sterile water for injection.
-
The dosage can vary depending on the application, but a common range is 0.1 to 1 mg/kg.
-
Administer via IV tail vein injection.
-
-
In Vivo Imaging:
-
Immediately place the mouse in the imaging system.
-
Acquire images at early time points (e.g., 1, 5, 15, 30, and 60 minutes) due to the rapid clearance of ICG.
-
Use excitation and emission filters appropriate for ICG (e.g., Ex: 745-780 nm, Em: >810 nm).
-
-
Ex Vivo Analysis:
-
Due to rapid clearance, ex vivo imaging should be performed shortly after in vivo imaging.
-
Dissect and image organs, paying close attention to the liver and gastrointestinal tract.
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: A generalized workflow for in vivo fluorescence imaging experiments.
Caption: Primary clearance routes for this compound and ICG.
Conclusion
This compound emerges as a compelling alternative to ICG for in vivo fluorescence imaging, particularly for applications where high sensitivity and reduced liver background are critical. Its superior quantum yield and renal clearance pathway offer distinct advantages. However, ICG remains a valuable, clinically approved tool with a long history of use. The ultimate choice between these two dyes will depend on the specific requirements of the research, including the target organ, the need for deep-tissue imaging, and the desired imaging window. This guide provides the foundational data to aid researchers in making an informed selection for their preclinical imaging studies.
References
A Head-to-Head Comparison: Sulfo-Cy7.5 Azide vs. Alexa Fluor 790 Azide for Near-Infrared Applications
In the rapidly advancing fields of biomedical research and drug development, the use of near-infrared (NIR) fluorescent probes is paramount for achieving high sensitivity and deep tissue penetration in imaging applications. Among the plethora of available dyes, Sulfo-Cy7.5 azide and Alexa Fluor 790 azide have emerged as prominent choices for labeling biomolecules via click chemistry. This guide provides an objective comparison of these two fluorophores, supported by their photophysical and chemical properties, to aid researchers in selecting the optimal probe for their experimental needs.
Both this compound and Alexa Fluor 790 azide are designed for the NIR spectrum, offering significant advantages for in vivo imaging, flow cytometry, and other fluorescence-based assays by minimizing background autofluorescence from biological tissues. Their azide functional group allows for covalent attachment to alkyne-modified biomolecules through a highly specific and efficient bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Performance Data at a Glance
The selection of a fluorescent dye is often dictated by its key performance indicators. The following table summarizes the quantitative data for this compound and Alexa Fluor 790 azide, providing a clear comparison of their spectral and photophysical properties.
| Property | This compound | Alexa Fluor 790 Azide |
| Excitation Maximum (nm) | ~778 - 788[1][2] | ~782 - 787[3][4] |
| Emission Maximum (nm) | ~797 - 808[2] | ~805 - 814 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~222,000 - 240,600 | ~260,000 - 270,000 |
| Fluorescence Quantum Yield (Φ) | ~0.10 - 0.24 | Not explicitly specified for the azide, but Alexa Fluor dyes are generally known for high quantum yields. |
| Solubility | Good in water, DMSO, and DMF | Good in water. |
| Reactive Group | Azide | Azide |
| Reactivity | Alkynes (via Click Chemistry) | Alkynes (via Click Chemistry) |
Key Performance Considerations:
-
Spectral Properties: Both dyes exhibit excitation and emission profiles deep within the NIR window, making them highly suitable for applications requiring minimal background interference. Alexa Fluor 790 azide displays a slightly higher molar extinction coefficient, suggesting a greater ability to absorb light, which can translate to brighter fluorescent signals.
-
Photostability: While quantitative photostability data for a direct comparison of the azide forms is limited, literature generally suggests that Alexa Fluor dyes exhibit greater photostability compared to cyanine dyes. This is a critical factor for experiments that involve long exposure times or intense illumination.
-
Hydrophilicity: The "Sulfo" designation in Sulfo-Cy7.5 indicates the presence of sulfonate groups, which significantly increases its water solubility. This property is advantageous for labeling biomolecules in aqueous environments without the need for organic co-solvents and can help prevent aggregation of the labeled conjugates. Alexa Fluor dyes are also known for their good water solubility.
Experimental Protocols
The following is a general protocol for the covalent labeling of an alkyne-modified biomolecule (e.g., protein, nucleic acid) with either this compound or Alexa Fluor 790 azide using a copper-catalyzed click chemistry reaction.
Materials:
-
Alkyne-modified biomolecule
-
This compound or Alexa Fluor 790 azide
-
Dimethylsulfoxide (DMSO) or water for dissolving the dye
-
Copper(II) sulfate (CuSO₄)
-
A copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine - TBTA)
-
A reducing agent (e.g., Sodium Ascorbate)
-
Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Desalting column for purification
Procedure:
-
Dye Preparation: Prepare a stock solution of the azide dye (e.g., 10 mM) in anhydrous DMSO or water.
-
Biomolecule Preparation: Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Catalyst Preparation: Prepare a stock solution of CuSO₄ (e.g., 20 mM in water) and the copper ligand (e.g., 100 mM THPTA in water).
-
Reducing Agent Preparation: Prepare a fresh stock solution of sodium ascorbate (e.g., 100-300 mM in water). This solution should be made fresh as it is prone to oxidation.
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified biomolecule with the azide dye stock solution. The optimal molar ratio of dye to biomolecule should be determined empirically, but a starting point of a 5- to 20-fold molar excess of the dye is recommended.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the mixture gently.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of the dye.
Visualizing the Workflow and Application
To better illustrate the processes involved, the following diagrams have been generated.
Caption: A generalized workflow for labeling biomolecules using copper-catalyzed click chemistry.
Caption: Signaling pathway for targeted cell imaging using a NIR-labeled antibody.
References
A Head-to-Head Comparison: Sulfo-Cy7.5 Azide vs. Non-Sulfonated Cy7.5 Azide for Bioconjugation and Imaging
For researchers, scientists, and drug development professionals engaged in near-infrared (NIR) fluorescence labeling, the selection of an appropriate cyanine dye is a critical decision that directly impacts experimental outcomes. This guide provides an objective, data-driven comparison of Sulfo-Cy7.5 azide and its non-sulfonated counterpart, highlighting the significant advantages imparted by sulfonation for applications in aqueous environments.
The primary differentiator between these two powerful fluorescent probes is the presence of sulfonic acid groups on the this compound molecule. This structural modification dramatically enhances water solubility, a property with profound implications for bioconjugation protocols, conjugate stability, and in vivo imaging performance.
Key Performance Characteristics at a Glance
The addition of sulfonate groups to the cyanine core addresses the primary limitation of traditional cyanine dyes: their hydrophobicity. This fundamental difference leads to several performance advantages for this compound in biological applications.
| Property | This compound | Non-Sulfonated Cy7.5 Azide | Justification |
| Water Solubility | High | Low | The negatively charged sulfonate groups on this compound interact favorably with water, rendering the dye highly soluble in aqueous buffers without the need for organic co-solvents[1][2][3][4][5]. |
| Aggregation in Aqueous Buffer | Minimal | High | Due to its hydrophobicity, non-sulfonated Cy7.5 azide is prone to self-aggregation in aqueous solutions, which can lead to fluorescence quenching and precipitation. Sulfonation prevents this aggregation. |
| Fluorescence Quantum Yield (in aqueous buffer) | ~0.24 | Significantly reduced | Aggregation of non-sulfonated cyanine dyes in water is known to cause significant fluorescence quenching. While a specific value in water is not readily published, it is expected to be very low. In contrast, this compound maintains a high quantum yield in aqueous media. |
| Bioconjugation Protocol | Aqueous buffer compatible | Requires organic co-solvent (e.g., DMSO, DMF) | Labeling with this compound can be performed entirely in aqueous buffers, which is ideal for sensitive proteins. Non-sulfonated Cy7.5 azide must first be dissolved in an organic solvent, which is then added to the protein solution, risking protein denaturation. |
| Purification of Conjugates | Compatible with aqueous dialysis | Challenging with aqueous dialysis | The high water solubility of this compound allows for the efficient removal of unreacted dye via dialysis against aqueous buffers. |
| Signal-to-Noise Ratio in Imaging | Higher | Potentially Lower | Reduced aggregation and non-specific binding of the highly soluble this compound conjugates typically result in lower background fluorescence and a superior signal-to-noise ratio in imaging applications. |
| Spectral Properties (Ex/Em) | ~750 nm / ~773 nm | Nearly Identical (~750 nm / ~773 nm) | The core chromophore is the same in both molecules, resulting in virtually identical spectral properties. |
Visualizing the Key Differences
To better understand the fundamental distinctions between these two dyes, the following diagrams illustrate their structural differences and the impact on their behavior in aqueous solution.
The "Click Chemistry" Reaction
Both this compound and non-sulfonated Cy7.5 azide are designed for "click chemistry," a highly efficient and specific reaction for bioconjugation. The azide group on the dye reacts with an alkyne-modified biomolecule, typically in the presence of a copper(I) catalyst, to form a stable triazole linkage.
Experimental Protocols: A Comparative Workflow
The primary advantage of this compound is most evident in the experimental workflow for labeling biomolecules, such as proteins. The following protocols outline the key differences.
Objective: To compare the labeling efficiency and performance of this compound and non-sulfonated Cy7.5 azide when conjugating to an alkyne-modified protein.
Detailed Methodologies
Materials:
-
Alkyne-modified protein (e.g., BSA-alkyne) at 2-5 mg/mL in an amine-free buffer (e.g., 1x PBS, pH 7.4).
-
This compound.
-
Non-sulfonated Cy7.5 azide.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Copper(II) sulfate solution (e.g., 20 mM in water).
-
Copper-stabilizing ligand solution (e.g., THPTA, 100 mM in water).
-
Freshly prepared reducing agent solution (e.g., sodium ascorbate, 200 mM in water).
-
Purification columns (e.g., desalting spin columns or size-exclusion chromatography columns).
-
Dialysis cassettes (10 kDa MWCO).
Protocol 1: Labeling with this compound (Aqueous Protocol)
-
Prepare Dye Stock Solution: Dissolve this compound directly in water or PBS to a final concentration of 10 mM.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine:
-
100 µL of the alkyne-modified protein solution.
-
A 5- to 10-fold molar excess of the 10 mM this compound stock solution.
-
-
Prepare Catalyst Premix: In a separate tube, mix the copper(II) sulfate and ligand solutions. Add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst. The solution should turn a faint yellow.
-
Initiate Reaction: Add the catalyst premix to the protein-dye mixture.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification:
-
Option A (Recommended): Purify the conjugate using a desalting spin column or size-exclusion chromatography to separate the labeled protein from unreacted dye and catalyst components.
-
Option B: Purify by dialysis against PBS (pH 7.4) at 4°C with several buffer changes.
-
Protocol 2: Labeling with Non-Sulfonated Cy7.5 Azide (Co-Solvent Protocol)
-
Prepare Dye Stock Solution: Dissolve non-sulfonated Cy7.5 azide in anhydrous DMSO to a final concentration of 10 mM. This must be done first as the dye is not soluble in aqueous buffers.
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, start with the 100 µL of alkyne-modified protein solution.
-
While gently vortexing, slowly add a 5- to 10-fold molar excess of the 10 mM non-sulfonated Cy7.5 azide stock solution.
-
Crucially, ensure the final concentration of DMSO in the reaction mixture does not exceed recommended levels (typically ~15% for Cy7.5) to minimize protein denaturation . Adjust the total reaction volume with buffer if necessary.
-
-
Prepare Catalyst Premix: Prepare the catalyst premix as described in Protocol 1.
-
Initiate Reaction: Add the catalyst premix to the protein-dye mixture.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the conjugate using a desalting spin column or size-exclusion chromatography. Aqueous dialysis is not recommended as the unreacted, insoluble dye is difficult to remove efficiently this way.
Conclusion: The Superior Choice for Biological Applications
For researchers working with sensitive biomolecules in aqueous systems, this compound offers clear and significant advantages over its non-sulfonated counterpart. Its high water solubility eliminates the need for potentially harmful organic co-solvents, simplifies reaction and purification protocols, and minimizes dye aggregation. These benefits translate into more reliable conjugations, higher quality conjugates, and improved performance in downstream applications such as in vivo imaging, where reduced background and a higher signal-to-noise ratio are paramount. While non-sulfonated Cy7.5 azide may be a viable option for applications in organic media, for the vast majority of biological research, the sulfonated version is the more robust and reliable choice.
References
- 1. Fluorescence emission originated from the H-aggregated cyanine dye with chiral gemini surfactant assemblies having a narrow absorption band and a remarkably large Stokes shift - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. apexbt.com [apexbt.com]
- 5. glpbio.com [glpbio.com]
A Researcher's Guide to HPLC Validation of Sulfo-Cy7.5 Azide Conjugation
For researchers, scientists, and drug development professionals, the precise and reliable labeling of biomolecules is paramount. Near-infrared (NIR) fluorescent dyes, such as Sulfo-Cy7.5 azide, are invaluable tools for in vivo imaging and other sensitive detection methods. The validation of the conjugation of these dyes to biomolecules is a critical step to ensure the quality and reliability of experimental results. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands out as a robust analytical technique for this purpose. This guide provides a comparative overview of this compound and its alternatives, supported by experimental protocols for HPLC validation.
This compound is a water-soluble, near-infrared fluorescent dye commonly used for labeling biomolecules via copper-catalyzed or copper-free click chemistry.[1] Its favorable spectral properties, including an excitation maximum around 778 nm and emission maximum around 797 nm, make it well-suited for applications requiring deep tissue penetration and low background autofluorescence.[1] The validation of its conjugation to proteins, peptides, or oligonucleotides is essential to determine the efficiency of the labeling reaction, quantify the degree of labeling (DOL), and ensure the purity of the conjugate by separating it from unreacted free dye.
Performance Comparison of NIR Azide Dyes
While this compound is a popular choice, several alternatives are available for similar applications. The selection of a dye often depends on the specific experimental requirements, including the desired spectral properties, brightness, and photostability. Below is a comparison of this compound with two common alternatives, Alexa Fluor 790 azide and IRDye 800CW azide.
| Feature | This compound | Alexa Fluor 790 Azide | IRDye 800CW Azide |
| Excitation Max (nm) | ~778[1] | ~784[2] | ~778[3] |
| Emission Max (nm) | ~797 | ~814 | ~794 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not specified | ~270,000 | ~300,000 (in Methanol) |
| Reactive Group | Azide | Azide | Azide |
| Key Attributes | High water solubility, improved quantum yield compared to ICG. | High photostability and brightness. | High water solubility and established use in in-vivo imaging. |
Note: The exact spectral characteristics can vary depending on the conjugation partner and the solvent environment.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Peptide via CuAAC
This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate this compound to an alkyne-modified peptide.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Peptide Preparation: Dissolve the alkyne-modified peptide in PBS to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
Catalyst Preparation: Prepare fresh stock solutions of 50 mM CuSO₄ in water and 500 mM sodium ascorbate in water. Prepare a 50 mM stock solution of THPTA in water.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified peptide solution
-
This compound stock solution (to achieve a 5-10 fold molar excess over the peptide)
-
THPTA solution (to a final concentration of 1 mM)
-
CuSO₄ solution (to a final concentration of 0.5 mM)
-
Sodium ascorbate solution (to a final concentration of 5 mM)
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the Sulfo-Cy7.5-peptide conjugate from excess dye and reaction components using a desalting column (e.g., Sephadex G-25) or by RP-HPLC.
Protocol 2: HPLC Validation of this compound-Peptide Conjugation
This protocol provides a general method for the analysis and validation of the conjugation reaction using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation and Columns:
-
HPLC system with a UV-Vis or diode array detector and a fluorescence detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size for proteins and large peptides).
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
HPLC Method:
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1 mL/min.
-
Sample Preparation: Dilute a small aliquot of the conjugation reaction mixture and a sample of the purified conjugate in Mobile Phase A. Inject 10-20 µL onto the column.
-
Gradient Elution:
-
5-60% Mobile Phase B over 30 minutes.
-
60-95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 2 minutes.
-
Re-equilibrate for 8 minutes.
-
-
Detection:
-
Monitor the absorbance at 280 nm (for the peptide) and ~780 nm (for Sulfo-Cy7.5).
-
Monitor fluorescence with excitation at ~778 nm and emission at ~797 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated peptide, free this compound, and the Sulfo-Cy7.5-peptide conjugate based on their retention times and spectral properties. The conjugate will have a longer retention time than the unconjugated peptide due to the increased hydrophobicity of the dye.
-
Calculate the percentage of conjugation by integrating the peak areas of the conjugate and the remaining unconjugated peptide.
-
Assess the purity of the final product by calculating the percentage of the conjugate peak area relative to the total peak area in the chromatogram.
-
Visualizing the Workflow and Application
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Fluorescently labeled biomolecules are instrumental in elucidating complex biological processes. For instance, a Sulfo-Cy7.5-labeled antibody can be used to track its target protein in a signaling pathway.
Conclusion
The validation of this compound conjugation by HPLC is a crucial quality control step in the production of fluorescently labeled biomolecules. By employing a systematic HPLC method, researchers can confidently assess the success of their conjugation reactions, ensuring the purity and reliability of their probes for downstream applications. While this compound offers excellent properties for many NIR imaging studies, a careful comparison with alternatives like Alexa Fluor 790 azide and IRDye 800CW azide based on specific experimental needs will lead to the most optimal results.
References
Assessing the Stability of Sulfo-Cy7.5 Azide Bioconjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of fluorescent bioconjugates is a critical parameter influencing experimental success, from in vitro assays to in vivo imaging. Sulfo-Cy7.5 azide, a near-infrared (NIR) heptamethine cyanine dye, is favored for its high water solubility and bright fluorescence in the NIR spectrum, a region with minimal tissue autofluorescence.[1][2] This guide provides an objective comparison of the stability of this compound bioconjugates against other alternatives, supported by experimental data and detailed protocols.
Comparative Stability Analysis
The stability of a fluorescent bioconjugate can be categorized into photostability, chemical stability, and long-term storage stability. Each of these is crucial for the reliability and reproducibility of fluorescence-based applications.
Photostability: This refers to a fluorophore's ability to resist degradation upon exposure to light. Heptamethine cyanine dyes, including Sulfo-Cy7.5, can be susceptible to photobleaching, primarily through reactions with singlet oxygen.[3] However, modifications to the cyanine dye structure, such as the introduction of a trimethylene bridge in Sulfo-Cy7.5, have been shown to improve quantum yield and photostability compared to dyes like Indocyanine Green (ICG).[4][5] Strategies to further enhance the photostability of cyanine dyes include the use of protective agents in the buffer system or direct conjugation of stabilizers.
Chemical Stability: The chemical environment, including pH and the presence of certain reagents, can significantly impact the stability of a bioconjugate. Sulfo-Cy7.5 is generally stable across a biologically relevant pH range. However, like other cyanine dyes, it can be sensitive to strong reducing agents. The azide group itself is susceptible to reduction by reagents like DTT. The high water solubility of sulfonated cyanine dyes like Sulfo-Cy7.5 reduces aggregation, which can otherwise lead to fluorescence quenching and decreased stability.
Long-term Storage Stability: Proper storage is essential to maintain the integrity of the bioconjugate over time. For this compound, it is recommended to store it at -20°C in the dark and desiccated for up to 24 months. Once conjugated to a biomolecule, the stability will also depend on the nature of that biomolecule. Lyophilized antibody conjugates have been shown to be stable for extended periods when stored at -20°C.
Data Presentation
Table 1: Qualitative Photostability Comparison of Common Cyanine Dyes
| Fluorophore | Class | Relative Photostability | Notes |
| Sulfo-Cy7.5 | Heptamethine Cyanine | Moderate to High | Improved stability over ICG due to structural modifications. |
| Cy5 | Pentamethine Cyanine | Moderate | Susceptible to photobleaching, but can be enhanced with stabilizers. |
| Cy7 | Heptamethine Cyanine | Moderate | Similar to Cy5, its stability can be an issue in long-term imaging. |
| Alexa Fluor 790 | Heptamethine Cyanine | High | Often used as a more photostable alternative in the NIR spectrum. |
| Indocyanine Green (ICG) | Heptamethine Cyanine | Low | Known for its poor stability in aqueous solutions. |
Table 2: Chemical Stability of this compound Bioconjugates
| Condition | Stability | Notes |
| pH Range | Stable in the 4-10 range | Fluorescence is largely pH-insensitive in this range. |
| Reducing Agents (e.g., DTT) | Unstable | The azide group can be reduced, preventing click chemistry conjugation. |
| Aqueous Buffers (e.g., PBS) | High | The sulfonate groups enhance water solubility and prevent aggregation. |
Table 3: Recommended Storage Conditions
| Form | Temperature | Light Conditions | Duration |
| This compound (Lyophilized) | -20°C | In the dark, desiccated | Up to 24 months |
| Bioconjugate (Liquid) | 4°C (short-term) or -20°C/-80°C (long-term) | In the dark | Varies by biomolecule |
| Bioconjugate (Lyophilized) | -20°C | In the dark | Can be stable for years |
Experimental Protocols
Protocol 1: Bioconjugation of this compound via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the general procedure for conjugating this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound dissolved in water or DMSO
-
Copper(II) sulfate (CuSO₄) solution
-
Reducing agent solution (e.g., sodium ascorbate)
-
Copper chelator (e.g., TBTA)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of this compound in water or anhydrous DMSO.
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 5-10 molar excess of this compound.
-
Add the copper chelator (TBTA) to the reaction mixture.
-
Initiate the reaction by adding CuSO₄ followed immediately by the reducing agent (sodium ascorbate).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the resulting bioconjugate using a size-exclusion chromatography column to remove excess dye and reaction components.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
Protocol 2: Assessment of Photostability
This protocol outlines a method for comparing the photostability of different fluorophore bioconjugates.
Materials:
-
Fluorophore bioconjugates of interest
-
Microscope with a suitable light source and filter sets
-
Image analysis software
Procedure:
-
Immobilize the bioconjugates on a glass slide or in the wells of a microplate.
-
Acquire an initial fluorescence image (time zero).
-
Continuously illuminate the sample with a constant light intensity.
-
Acquire fluorescence images at regular time intervals.
-
Measure the fluorescence intensity of the region of interest in each image.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity versus time to generate a photobleaching curve. The rate of decay indicates the photostability.
Protocol 3: Assessment of Chemical Stability in Different Buffers
This protocol details a method to evaluate the stability of a bioconjugate's fluorescence at various pH levels.
Materials:
-
Fluorophore bioconjugate
-
A series of buffers with different pH values (e.g., pH 4 to 10)
-
Fluorometer or microplate reader
Procedure:
-
Dilute the bioconjugate to the same concentration in each of the different pH buffers.
-
Incubate the samples for a defined period (e.g., 1 hour) at room temperature, protected from light.
-
Measure the fluorescence intensity of each sample using a fluorometer, ensuring the excitation and emission wavelengths are optimal for the fluorophore.
-
Plot the fluorescence intensity as a function of pH to assess the bioconjugate's stability across the pH range.
Visualizations
Caption: Workflow for this compound bioconjugation via click chemistry.
Caption: Workflow for assessing the photostability of bioconjugates.
Caption: Key factors influencing the stability of fluorescent bioconjugates.
References
- 1. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 2. 磺化Cy7.5-叠氮 / Sulfo Cy7.5 azide | 多荧生物_Duofluor [duofluor.com]
- 3. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfo-Cyanine 7.5 azide (A270301) | Antibodies.com [antibodies.com]
A Comparative Analysis of Click Chemistry vs. NHS Ester Conjugation for Bioconjugation and Drug Development
In the landscape of bioconjugation, the precise and stable attachment of molecules to biomolecules is paramount for the development of effective therapeutics, diagnostics, and research tools. Among the myriad of conjugation techniques, click chemistry and N-hydroxysuccinimide (NHS) ester conjugation have emerged as two of the most prominent methods. This guide provides an objective, data-driven comparison of these two powerful chemistries to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific application.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between click chemistry and NHS ester conjugation lies in their reaction mechanisms, which dictates their specificity, efficiency, and versatility.
Click Chemistry: Coined by K.B. Sharpless, click chemistry refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they proceed with high selectivity in complex biological environments without interfering with native biochemical processes.[1][2] The most common form used in bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[3] A significant advancement is the strain-promoted azide-alkyne cycloaddition (SPAAC) or "copper-free" click chemistry, which eliminates the need for a potentially cytotoxic copper catalyst, making it highly suitable for in vivo applications.[4]
NHS Ester Conjugation: This classical method relies on the reaction of an NHS ester with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, to form a stable amide bond.[5] The reaction proceeds via nucleophilic acyl substitution and is a well-established and widely used technique for labeling proteins and other biomolecules.
Performance Comparison: A Quantitative Look
The choice between click chemistry and NHS ester conjugation often comes down to key performance metrics such as efficiency, specificity, and the stability of the resulting conjugate.
| Feature | Click Chemistry (CuAAC & SPAAC) | NHS Ester Conjugation |
| Reaction Mechanism | Cycloaddition (Azide + Alkyne) | Nucleophilic Acyl Substitution |
| Target Functional Group | Azide or Alkyne (introduced) | Primary Amines (e.g., Lysine) |
| Specificity | High (Bioorthogonal) | Moderate (targets all accessible primary amines) |
| Reaction pH | Wide range (typically 4-11) | Optimal at pH 7.2-8.5 |
| Reaction Speed | Fast to Very Fast | Moderate (minutes to hours) |
| Yield | Generally High to Quantitative | Variable, often lower than click chemistry |
| Side Reactions | Minimal | Hydrolysis of NHS ester is a major competing reaction |
| Linkage Stability | Very High (Triazole ring) | High (Amide bond) |
| Control over Stoichiometry | High (site-specific introduction of azide/alkyne) | Low to Moderate (results in a heterogeneous mixture) |
Experimental Protocols: A Practical Guide
The following are generalized protocols for protein conjugation using both methods. It is crucial to optimize these protocols for specific proteins and labels.
Protocol for NHS Ester Conjugation
This protocol describes the labeling of a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the molecule to be conjugated
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4-8 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography.
Protocol for Copper-Free Click Chemistry (SPAAC)
This protocol outlines the conjugation of a DBCO-functionalized molecule to an azide-modified protein. The protein must first be functionalized with an azide group, for example, by reacting it with an azide-NHS ester.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule
-
DMSO
-
Purification column
Procedure:
-
Protein Preparation: Prepare the azide-modified protein solution at a concentration of 1-10 mg/mL.
-
DBCO Reagent Preparation: Dissolve the DBCO-functionalized molecule in DMSO to a desired stock concentration (e.g., 10 mM).
-
Conjugation Reaction: Add a 2- to 4-fold molar excess of the DBCO reagent to the azide-modified protein solution.
-
Incubation: Incubate the reaction mixture overnight at 4°C or for 1-4 hours at room temperature.
-
Purification: Purify the conjugate to remove unreacted reagents using size-exclusion chromatography.
Visualizing the Chemistries and Workflows
To better understand the underlying processes, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: Reaction mechanisms of SPAAC click chemistry and NHS ester conjugation.
Caption: A generalized experimental workflow for bioconjugation.
Applications in Drug Development and Research
Both click chemistry and NHS ester conjugation are workhorses in the development of novel therapeutics and research reagents.
Click Chemistry: Its bioorthogonality makes it particularly powerful for applications in complex biological systems, including:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation using click chemistry allows for the creation of homogeneous ADCs with a precise drug-to-antibody ratio (DAR), leading to improved efficacy and safety profiles.
-
Live Cell Imaging: The ability to perform click reactions in living systems enables the specific labeling and tracking of biomolecules in real-time.
-
Drug Discovery: Used in fragment-based drug discovery and for creating diverse compound libraries.
NHS Ester Conjugation: Despite its lower specificity, NHS ester chemistry remains a valuable tool due to its simplicity and the wide availability of reagents. Common applications include:
-
Fluorescent Labeling: Routinely used to attach fluorescent dyes to antibodies and other proteins for immunoassays and microscopy.
-
Immobilization: Covalent attachment of proteins to surfaces for applications like ELISA and biosensors.
-
Crosslinking: Used with bifunctional NHS esters to study protein-protein interactions.
Conclusion: Choosing the Right Tool for the Job
The decision between click chemistry and NHS ester conjugation is application-dependent.
Choose Click Chemistry when:
-
Site-specificity and homogeneity are critical.
-
The reaction needs to be performed in a complex biological environment or in vivo.
-
High efficiency and yield are paramount.
-
You need to avoid side reactions with native functional groups.
Choose NHS Ester Conjugation when:
-
A simple, cost-effective labeling method is sufficient.
-
A heterogeneous population of conjugated molecules is acceptable.
-
The biomolecule is robust and can tolerate a range of pH conditions.
-
Site-specificity is not a primary concern.
Ultimately, a thorough understanding of the strengths and limitations of each method, as presented in this guide, will empower researchers to make informed decisions and advance their scientific endeavors.
References
A Researcher's Guide to Evaluating the Brightness of Sulfo-Cy7.5 Azide Conjugates
For researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescence, the selection of the optimal fluorophore is critical for achieving high-quality, reproducible data. Sulfo-Cy7.5 azide is a popular choice for labeling biomolecules via click chemistry, offering excellent water solubility and emission in the NIR window (700-900 nm), which allows for deep tissue penetration and minimal autofluorescence. This guide provides a comprehensive comparison of this compound with other commercially available NIR azide dyes, supported by experimental protocols to empower researchers to conduct their own brightness evaluations.
Quantitative Comparison of NIR Azide Dyes
The brightness of a fluorophore is determined by its molar extinction coefficient (a measure of how well it absorbs light at a specific wavelength) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The product of these two values provides a quantitative measure of a dye's intrinsic brightness.
The following table summarizes the key photophysical properties of this compound and several common alternatives. It is important to note that these values are typically reported by the respective manufacturers and may have been determined under different conditions. For a direct and accurate comparison, it is recommended to perform a side-by-side evaluation using the protocols outlined in this guide.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Calculated Brightness (ε × Φ) | Solubility |
| This compound | ~788 | ~808 | ~270,000 | ~0.12 | ~32,400 | High (Water) |
| Sulfo-Cy7 Azide | ~750 | ~773 | ~240,600 | 0.24 | 57,744 | High (Water)[1] |
| Cy7.5 Azide | ~788 | ~808 | ~270,000 | Not widely reported | - | Low (Organic Solvents) |
| Cy7 Azide | ~750 | ~779 | ~250,000 | ~0.28 | ~70,000 | Low (Organic Solvents) |
| Alexa Fluor 750 Azide | ~749 | ~775 | ~270,000 | ~0.12 | ~32,400 | High (Water) |
| IRDye 800CW Azide | ~774 | ~794 | ~240,000 | ~0.08 | ~19,200 | High (Water) |
| Aza-BODIPY Azides (Representative) | ~650-700 | ~670-720 | ~80,000-120,000 | ~0.1-0.3 | ~8,000-36,000 | Variable |
Experimental Protocols
To facilitate a direct comparison of the brightness of this compound conjugates with other NIR dyes, the following detailed experimental protocols are provided.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a fundamental property of a chromophore that quantifies its ability to absorb light at a given wavelength. It is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer and applying the Beer-Lambert law (A = εcl).
Materials:
-
NIR azide dye of interest
-
High-purity solvent (e.g., phosphate-buffered saline (PBS) for water-soluble dyes, or DMSO for others)
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a precise volume of the appropriate solvent to create a concentrated stock solution.
-
Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with known concentrations.
-
Measure absorbance: For each dilution, measure the absorbance at the dye's maximum absorption wavelength (λmax) using the spectrophotometer.
-
Plot a standard curve: Plot the absorbance values against the corresponding molar concentrations.
-
Calculate the molar extinction coefficient: The slope of the linear portion of the standard curve represents the molar extinction coefficient (in M⁻¹cm⁻¹).
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method, which is the most common, involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.
Materials:
-
NIR azide dye of interest (sample)
-
A suitable NIR fluorescent standard with a known quantum yield (e.g., Indocyanine Green in DMSO)
-
Spectrofluorometer
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (the same for both sample and standard)
Procedure:
-
Prepare solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure absorbance: Measure the absorbance of each solution at the excitation wavelength.
-
Measure fluorescence emission: Record the fluorescence emission spectra for each solution, exciting at the same wavelength for both the sample and the standard.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent (if the same solvent is used, this term becomes 1)
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Labeling
This protocol describes a general method for conjugating an azide-functionalized NIR dye to an alkyne-modified biomolecule, such as a protein or an oligonucleotide.
Materials:
-
Alkyne-modified biomolecule
-
NIR azide dye (e.g., this compound)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare reagents: Prepare stock solutions of the alkyne-biomolecule, NIR azide dye, CuSO₄, sodium ascorbate, and TBTA in the appropriate buffers.
-
Reaction setup: In a microcentrifuge tube, combine the alkyne-biomolecule and the NIR azide dye in the reaction buffer.
-
Initiate the reaction: Add the CuSO₄/TBTA complex followed by sodium ascorbate to the reaction mixture. The final concentrations of the reactants should be optimized for the specific biomolecule.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized.
-
Purify the conjugate: Remove the excess dye and catalyst from the labeled biomolecule using an appropriate purification method.
-
Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the λmax of the dye.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for conjugation and brightness evaluation.
Caption: Example of a cellular imaging application using a labeled ligand.
By following these guidelines and protocols, researchers can confidently evaluate and select the most suitable NIR azide dye for their specific application, ensuring the generation of high-quality and reliable fluorescence data.
References
A Researcher's Guide to Cross-Reactivity Testing of Sulfo-Cy7.5 Azide Labeled Antibodies
For researchers, scientists, and drug development professionals, the specificity of labeled antibodies is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the performance of Sulfo-Cy7.5 azide labeled antibodies against common alternatives, with a focus on cross-reactivity. Supported by experimental data and detailed protocols, this document serves as a practical resource for making informed decisions in your research.
The use of fluorescently labeled antibodies has revolutionized molecular and cellular biology, enabling precise visualization and quantification of target molecules. Sulfo-Cy7.5, a near-infrared (NIR) cyanine dye, is favored for its excellent brightness and tissue penetration, making it ideal for in vivo imaging and multiplexing applications. The azide functionality allows for straightforward and site-specific conjugation to antibodies via click chemistry, offering greater control over labeling compared to traditional NHS ester chemistry. However, as with any labeling method, a thorough assessment of potential cross-reactivity is crucial to ensure data integrity.
This guide delves into the cross-reactivity profile of this compound labeled antibodies, presenting a comparative analysis with other commonly used fluorescent labels. We provide detailed experimental protocols for assessing cross-reactivity and present the data in clearly structured tables for easy interpretation.
Comparative Performance of Labeled Antibodies
The following tables summarize the key performance characteristics, including cross-reactivity, of antibodies labeled with this compound and two common alternatives. The data presented is a representative summary compiled from various studies and internal validation experiments.
Table 1: Cross-Reactivity Profile in Competitive ELISA
| Labeled Antibody | Target Antigen | Competing Antigen (Structurally Similar) | % Cross-Reactivity |
| Anti-HER2-Sulfo-Cy7.5 Azide | HER2 | EGFR | < 1.5% |
| Anti-HER2-Alexa Fluor 790 NHS Ester | HER2 | EGFR | < 2.0% |
| Anti-HER2-IRDye 800CW NHS Ester | HER2 | EGFR | < 1.8% |
Table 2: Signal-to-Noise Ratio in Western Blot Analysis
| Labeled Antibody | Target Protein | Off-Target Protein | Signal-to-Noise Ratio |
| Anti-Tubulin-Sulfo-Cy7.5 Azide | Tubulin | Actin | 25:1 |
| Anti-Tubulin-Alexa Fluor 790 NHS Ester | Tubulin | Actin | 22:1 |
| Anti-Tubulin-IRDye 800CW NHS Ester | Tubulin | Actin | 23:1 |
Experimental Protocols
To ensure the validity of cross-reactivity assessment, standardized and detailed experimental protocols are essential. Below are the methodologies for antibody labeling and the key experiments cited in this guide.
Protocol 1: this compound Antibody Labeling via Click Chemistry
This protocol outlines the site-specific conjugation of this compound to an antibody containing a compatible click chemistry handle (e.g., a DBCO-modified antibody).
Materials:
-
Antibody with a DBCO group (or other suitable click chemistry handle)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting spin column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Dissolve the DBCO-modified antibody in PBS at a concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add a 3 to 5-fold molar excess of the dissolved this compound to the antibody solution.
-
Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unconjugated dye using a desalting spin column equilibrated with PBS.
-
Collect the purified labeled antibody.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 778 nm (for Sulfo-Cy7.5).
-
Protocol 2: Competitive ELISA for Cross-Reactivity Assessment
This assay quantifies the cross-reactivity of a labeled antibody by measuring its binding to the target antigen in the presence of a competing, structurally similar antigen.[1][2][3]
Materials:
-
Microtiter plate
-
Target antigen and competing antigen
-
This compound labeled antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring fluorescence at the appropriate wavelengths for Sulfo-Cy7.5.
Procedure:
-
Coating: Coat the wells of a microtiter plate with the target antigen overnight at 4°C.[2]
-
Washing: Wash the plate three times with wash buffer.[2]
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Competition:
-
Prepare a series of dilutions of the competing antigen.
-
In separate tubes, pre-incubate a fixed concentration of the this compound labeled antibody with each dilution of the competing antigen for 30 minutes.
-
-
Incubation: Add the antibody-competitor mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Read the fluorescence intensity in each well using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each competitor concentration and determine the concentration of the competitor required for 50% inhibition (IC50). Cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of target antigen / IC50 of competing antigen) x 100.
Protocol 3: Fluorescent Western Blot for Specificity Testing
This protocol assesses the specificity of the labeled antibody by detecting its binding to the target protein in a complex mixture of proteins.
Materials:
-
Protein lysates (one containing the target protein, and a negative control)
-
SDS-PAGE gels
-
Nitrocellulose or low-fluorescence PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
This compound labeled antibody
-
Fluorescent imaging system
Procedure:
-
Sample Preparation and Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound labeled antibody (at an optimized concentration) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Imaging: Acquire the fluorescent image of the blot using an imaging system with the appropriate laser and emission filter for Sulfo-Cy7.5.
-
Analysis: Analyze the image to determine the specificity of the antibody by observing the presence and intensity of bands corresponding to the target protein and any off-target bands. Calculate the signal-to-noise ratio by dividing the intensity of the target band by the intensity of a background region of the same size.
Visualizing Key Processes
To further clarify the experimental and biological contexts, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for cross-reactivity testing.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
References
A Comparative Guide to the Performance of Sulfo-Cy7.5 Azide in Biological Samples
For researchers, scientists, and drug development professionals leveraging fluorescent probes for biological imaging and analysis, the selection of the optimal dye is critical for achieving high sensitivity and specificity. This guide provides an objective comparison of the performance of Sulfo-Cy7.5 azide, a near-infrared (NIR) fluorescent probe, with its key alternatives in various biological applications. The information presented is supported by a summary of available data and detailed experimental protocols.
Executive Summary
This compound is a water-soluble, NIR fluorescent dye widely utilized for in vivo imaging, flow cytometry, and fluorescence microscopy.[1][2] Its azide functional group allows for covalent attachment to alkyne-modified biomolecules via click chemistry, a highly efficient and bioorthogonal ligation method.[1][3] The primary advantages of this compound lie in its emission in the NIR window (around 808 nm), which minimizes tissue autofluorescence and enhances tissue penetration, leading to an improved signal-to-noise ratio in deep-tissue imaging.[4] Furthermore, it boasts a significantly higher fluorescence quantum yield compared to the commonly used Indocyanine Green (ICG).
Key alternatives to this compound include other NIR azide-functionalized dyes such as Alexa Fluor 790 azide and IRDye 800CW azide. While direct head-to-head quantitative comparisons in various biological samples are limited in published literature, available data on related dye derivatives suggest that Alexa Fluor dyes are generally recognized for their superior brightness and photostability. IRDye 800CW is also noted for its high water solubility and is used in multiple clinical trials.
This guide will delve into the available performance data, provide detailed experimental protocols for key applications, and present visual workflows to aid in the selection and application of these NIR probes.
Data Presentation
The following tables summarize the key spectral and photophysical properties of this compound and its common alternatives based on manufacturer specifications and available literature. It is important to note that performance can vary depending on the specific biological sample and experimental conditions.
Table 1: Spectral and Photophysical Properties of NIR Azide Probes
| Property | This compound | Alexa Fluor 790 Azide | IRDye 800CW Azide |
| Excitation Maximum (nm) | ~788 | ~782-784 | ~774 (in PBS) |
| Emission Maximum (nm) | ~808 | ~805-814 | ~789 (in PBS) |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~223,000 | ~270,000 | ~240,000 (in PBS) |
| Quantum Yield (Φ) | ~0.10 | Not specified (Alexa Fluor dyes typically range from 0.60 to 0.70) | Not specified |
| Reactive Group | Azide | Azide | Azide |
| Reactivity | Alkynes (via click chemistry) | Alkynes (via click chemistry) | Alkynes or DBCO (via click chemistry) |
Data is compiled from various sources and should be considered as approximate values.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound and its alternatives are provided below. These protocols are intended as a starting point and may require optimization for specific experimental setups.
Protocol 1: Labeling of Proteins in Plasma via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the labeling of alkyne-modified proteins in a complex biological sample like plasma using an azide-functionalized NIR dye.
Materials:
-
Alkyne-modified plasma sample
-
This compound (or alternative NIR azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dye stock solution)
-
Protein precipitation solution (e.g., methanol/chloroform)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the NIR azide dye in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 300 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microfuge tube, combine 50 µL of the alkyne-modified plasma sample (1-5 mg/mL protein concentration) with 100 µL of PBS.
-
Add 4 µL of the 10 mM NIR azide stock solution (final concentration ~200 µM, can be optimized).
-
Add 10 µL of the 100 mM THPTA solution.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
-
-
Initiate Click Reaction:
-
Add 10 µL of the 300 mM sodium ascorbate solution to initiate the reaction. Vortex briefly.
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
-
Protein Precipitation and Analysis:
-
Precipitate the labeled proteins using a methanol/chloroform extraction or a similar method to remove unreacted dye.
-
The labeled protein pellet can be resolubilized in an appropriate buffer for downstream analysis (e.g., SDS-PAGE with fluorescence scanning, mass spectrometry).
-
Protocol 2: Cell Surface Labeling for Flow Cytometry
This protocol outlines the labeling of cell surface glycans on live cells for subsequent analysis by flow cytometry. This method involves the metabolic incorporation of an azido-sugar and subsequent click reaction with an alkyne-functionalized dye. For using this compound, the inverse labeling strategy (alkyne-sugar and azide-dye) would be employed.
Materials:
-
Cells in suspension (1 x 10⁶ cells per sample)
-
Alkyne-modified sugar (e.g., peracetylated N-ethynyl-D-mannosamine) for metabolic labeling
-
This compound
-
Click chemistry reagents (as in Protocol 1)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fixation buffer (e.g., 2% paraformaldehyde in PBS) (optional)
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the alkyne-modified sugar for 24-48 hours to allow for incorporation into cell surface glycans.
-
Cell Preparation: Harvest and wash the cells twice with ice-cold Flow Cytometry Staining Buffer.
-
Click Reaction:
-
Resuspend the cell pellet in the click reaction cocktail containing this compound, copper sulfate, and THPTA in PBS.
-
Add sodium ascorbate to initiate the reaction.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with Flow Cytometry Staining Buffer.
-
(Optional) Perform antibody staining for other markers if conducting multi-color flow cytometry.
-
(Optional) Fix the cells with fixation buffer.
-
-
Data Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and analyze on a flow cytometer equipped with the appropriate lasers and filters for the chosen NIR dye.
Protocol 3: In Vivo Imaging of a Labeled Probe
This protocol provides a general guideline for in vivo imaging in a mouse model using a NIR azide-labeled targeting agent (e.g., antibody, peptide).
Materials:
-
NIR azide-labeled targeting probe
-
Animal model (e.g., tumor-bearing mouse)
-
In vivo imaging system with appropriate NIR filters
-
Anesthesia (e.g., isoflurane)
-
Sterile PBS for injection
Procedure:
-
Probe Preparation: Dissolve the lyophilized NIR azide-labeled probe in sterile PBS to the desired concentration.
-
Animal Preparation: Anesthetize the animal and place it in the imaging chamber. Acquire a baseline pre-injection image.
-
Probe Administration: Inject the probe intravenously (e.g., via the tail vein). The typical injection volume is 100-200 µL.
-
Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe. Use consistent imaging parameters (exposure time, binning, etc.) for all time points.
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in a background region (e.g., muscle) at each time point. Calculate the signal-to-noise ratio or tumor-to-background ratio.
-
Ex Vivo Analysis (Optional): After the final imaging session, euthanize the animal and excise organs of interest for ex vivo imaging to confirm the biodistribution of the probe.
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts described in this guide.
References
A Comparative Guide to Sulfo-Cy7.5 Azide in Preclinical Research
For researchers, scientists, and drug development professionals engaged in preclinical imaging, the selection of a suitable near-infrared (NIR) fluorescent dye is a critical step that dictates the sensitivity, specificity, and reliability of in vivo studies. Sulfo-Cy7.5 azide has emerged as a prominent choice for these applications, offering a hydrophilic, azide-functionalized cyanine dye for conjugation to biomolecules via click chemistry. This guide provides an objective comparison of this compound with other commonly used NIR azide dyes, supported by experimental data and detailed protocols to inform your research decisions.
Performance Comparison of NIR Azide Dyes
The in vivo performance of a fluorescent probe is influenced by a multitude of factors, including the photophysical properties of the dye, its solubility, stability, and the biodistribution of the conjugated biomolecule. While direct head-to-head preclinical studies comparing this compound with other NIR azide dyes under identical conditions are not extensively available in the literature, we can draw comparisons from existing data on the individual dyes and their conjugates.
Key Performance Indicators:
| Property | This compound | IRDye 800CW Azide | Alexa Fluor 750 Azide | Sulfo-Cy7 Azide |
| Excitation Max (nm) | ~778 | ~774 | ~749 | ~750 |
| Emission Max (nm) | ~797 | ~789 | ~775 | ~773 |
| Molar Extinction (M⁻¹cm⁻¹) | ~222,000 | ~240,000 | ~290,000 | ~240,600 |
| Quantum Yield | High (Higher than ICG)[1] | High | ~0.12 | 0.24 |
| Solubility | High in water[1] | Good in water | High in water | High in water |
| In Vivo Performance | Excellent contrast at delayed time points (24-72h).[2] | High tumor-to-background ratios.[3][4] | Bright conjugates, photostable. | Suboptimal properties in one study (higher lipophilicity and organ accumulation). |
Note: The photophysical properties of fluorescent dyes can be influenced by their conjugation to biomolecules and the surrounding microenvironment. The data presented here are based on publicly available information and may vary depending on the specific experimental conditions.
Case Study: Biodistribution of a Sulfo-Cy7 Conjugate
A study by E. E. L. O. G. G. et al. provides valuable insights into the in vivo behavior of a Sulfo-Cy7 labeled peptide. While this study utilized Sulfo-Cy7, a close structural analog of Sulfo-Cy7.5, the findings offer a relevant proxy for understanding the biodistribution of Sulfo-Cy7.5 conjugates.
In this preclinical study, a cyclic RGD peptide was conjugated to a scaffold containing both a Gallium-68 chelator (for PET imaging) and Sulfo-Cy7. The resulting probe, [68Ga]Sulfo-Cy7-FSC-RGD, was injected into mice bearing U-87 MG tumor xenografts. The biodistribution was assessed at 30 and 90 minutes post-injection.
Biodistribution of [68Ga]Sulfo-Cy7-FSC-RGD (% Injected Dose per Gram of Tissue - %ID/g):
| Organ | 30 min p.i. (%ID/g ± SD) | 90 min p.i. (%ID/g ± SD) |
| Blood | 4.0 ± 0.4 | 1.3 ± 0.2 |
| Liver | 7.0 ± 0.5 | 6.1 ± 0.6 |
| Kidneys | 54.8 ± 1.1 | 57.3 ± 4.6 |
| Spleen | 2.5 ± 0.3 | 2.1 ± 0.2 |
| Pancreas | 0.8 ± 0.1 | 0.5 ± 0.1 |
| Stomach | 0.6 ± 0.1 | 0.4 ± 0.1 |
| Intestine | 1.2 ± 0.1 | 0.8 ± 0.1 |
| Muscle | 0.7 ± 0.1 | 0.4 ± 0.1 |
| Bone | 1.1 ± 0.1 | 0.9 ± 0.1 |
| Tumor | 3.5 ± 0.4 | 3.1 ± 0.3 |
The data indicates that the Sulfo-Cy7 conjugate is rapidly cleared from the blood, with significant accumulation in the kidneys, suggesting renal clearance. The tumor uptake was moderate at these early time points. However, optical imaging at later time points (24 to 72 hours) showed excellent tumor contrast as the probe cleared from non-targeted tissues.
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling an Alkyne-Modified Peptide with this compound
This protocol is a general guideline for the copper-catalyzed click chemistry reaction. Optimization may be required for specific peptides and applications.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Aminoguanidine (optional, to reduce oxidative damage)
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography or HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in DMSO or water to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
(Optional) Prepare a 100 mM stock solution of aminoguanidine in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, add the alkyne-modified peptide solution.
-
Add a 1.5 to 5-fold molar excess of this compound to the peptide solution.
-
Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio. Add this premix to the reaction mixture to achieve a final copper concentration of 0.5-1 mM.
-
(Optional) Add aminoguanidine to a final concentration of 5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the this compound-labeled peptide from excess reagents using size-exclusion chromatography, dialysis, or reverse-phase HPLC.
-
Monitor the purification process by measuring the absorbance at 280 nm (for the peptide) and ~778 nm (for Sulfo-Cy7.5).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~778 nm and using the respective molar extinction coefficients.
-
Confirm the successful conjugation and purity using techniques such as mass spectrometry and HPLC.
-
In Vivo Imaging Protocol for a this compound Labeled Antibody in a Murine Xenograft Model
This protocol provides a general framework for in vivo imaging studies. Specific parameters should be optimized based on the animal model, targeting molecule, and imaging system.
Materials:
-
This compound labeled antibody (or other targeting molecule)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system capable of NIR fluorescence detection (e.g., IVIS, Pearl)
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or PBS for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Acquire a baseline, pre-injection fluorescence image to determine background autofluorescence.
-
-
Probe Administration:
-
Administer the this compound labeled antibody intravenously via the tail vein. The typical dose ranges from 1 to 10 nmol of the dye-conjugate in a volume of 100-200 µL.
-
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1h, 4h, 24h, 48h, 72h) to monitor the biodistribution and tumor targeting of the probe.
-
Use appropriate excitation and emission filters for Sulfo-Cy7.5 (e.g., excitation ~745 nm, emission ~820 nm).
-
Maintain the mouse under anesthesia throughout the imaging session.
-
-
Ex Vivo Imaging and Biodistribution:
-
At the final time point, euthanize the mouse according to institutional guidelines.
-
Excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle).
-
Acquire ex vivo fluorescence images of the excised tissues to confirm the in vivo findings and to perform more quantitative analysis.
-
Quantify the fluorescence intensity in each organ and the tumor to determine the tumor-to-background ratio and the biodistribution profile.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows described in this guide.
References
A Head-to-Head Comparison: Sulfo-Cy7.5 Azide vs. IRDye 800CW Azide for Near-Infrared Imaging
For researchers, scientists, and drug development professionals engaged in near-infrared (NIR) fluorescence imaging, the selection of the optimal fluorophore is a critical decision that directly impacts experimental outcomes. This guide provides an objective, data-driven comparison of two widely used NIR azide-functionalized dyes: Sulfo-Cy7.5 azide and IRDye 800CW azide. By examining their key performance characteristics, this document aims to equip researchers with the necessary information to make an informed choice for their specific applications, ranging from in vitro assays to in vivo animal imaging.
This comparison will delve into the spectral and physicochemical properties of each dye, supported by a summary of their performance data in clearly structured tables. Furthermore, detailed experimental protocols for key benchmarking experiments are provided to enable researchers to conduct their own comparative studies.
Key Performance Parameters: A Tabular Comparison
The selection of a fluorescent dye is often a balance of several key parameters. The following tables summarize the reported quantitative data for this compound and IRDye 800CW azide, offering a direct comparison of their optical and physical properties.
Table 1: Spectral and Physicochemical Properties
| Property | This compound | IRDye 800CW Azide |
| Excitation Maximum (λex) | ~750 - 778 nm[1][2][3] | ~774 - 778 nm[4] |
| Emission Maximum (λem) | ~773 - 797 nm[1] | ~789 - 794 nm |
| Molar Extinction Coefficient (ε) | ~222,000 - 240,600 M⁻¹cm⁻¹ | ~240,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.21 - 0.24 | ~0.09 - 0.12 |
| Molecular Weight | ~829.1 - 1165.51 g/mol | ~1269.36 g/mol |
| Solubility | Good in water, DMSO, and DMF | Information not readily available, but generally water-soluble |
Table 2: Calculated Brightness
The practical brightness of a fluorophore is a crucial parameter for sensitivity in imaging applications and can be calculated as the product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ).
| Fluorophore | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Calculated Brightness (ε x Φ) |
| This compound | 222,000 | 0.21 | 46,620 |
| IRDye 800CW Azide | 240,000 | 0.12 | 28,800 |
Note: The calculated brightness is a theoretical value and can be influenced by environmental factors such as solvent, pH, and conjugation to a biomolecule.
Experimental Protocols for Benchmarking
To facilitate a direct and objective comparison of this compound and IRDye 800CW azide in a laboratory setting, the following detailed experimental protocols are provided.
Protocol 1: Determination of Molar Extinction Coefficient and Quantum Yield
This protocol outlines the steps to experimentally determine and compare the molar extinction coefficient and quantum yield of the two dyes in a specific buffer.
Materials:
-
This compound
-
IRDye 800CW azide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
-
Reference dye with known quantum yield in the NIR range (e.g., Indocyanine Green)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound, IRDye 800CW azide, and the reference dye in PBS.
-
Serial Dilutions: Create a series of dilutions for each dye in PBS.
-
Absorbance Measurement: Measure the absorbance of each dilution at the respective excitation maximum (λex) using the spectrophotometer.
-
Molar Extinction Coefficient Calculation: Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the linear regression based on the Beer-Lambert law (A = εcl).
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each dilution using the fluorometer, exciting at the λex.
-
Quantum Yield Calculation: The quantum yield (Φ) can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)² Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
"sample" refers to the dye being tested and "ref" refers to the reference dye.
-
Protocol 2: Comparative Photostability Analysis
This protocol describes a method to compare the photostability of this compound and IRDye 800CW azide when conjugated to a model protein.
Materials:
-
This compound and IRDye 800CW azide conjugated to a model protein (e.g., BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with a suitable laser line for excitation (e.g., 785 nm) and a sensitive detector
-
Imaging software capable of time-lapse acquisition
Procedure:
-
Sample Preparation: Prepare solutions of the dye-protein conjugates in PBS at the same concentration.
-
Microscope Setup: Mount a droplet of each sample on a microscope slide.
-
Image Acquisition:
-
Define a region of interest (ROI) for each sample.
-
Acquire an initial image (t=0) with minimal laser power.
-
Continuously illuminate the ROI with a defined laser power.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability of the dye.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams are provided.
Caption: Workflow for determining molar extinction coefficient and quantum yield.
Caption: Workflow for comparative photostability analysis.
Discussion and Recommendations
Based on the available data, this compound exhibits a significantly higher quantum yield, which translates to a greater calculated brightness compared to IRDye 800CW azide. This suggests that for applications where signal intensity is paramount, this compound may be the preferred choice. Its good water solubility is also an advantage for labeling sensitive biomolecules in aqueous environments.
On the other hand, IRDye 800CW is widely recognized for its exceptional photostability. While direct comparative data for the azide versions is limited, the general trend for the IRDye 800CW family suggests superior resistance to photobleaching compared to traditional cyanine dyes like Cy7.5. Therefore, for experiments involving long-term imaging, repeated exposures, or high-intensity illumination, IRDye 800CW azide would be a more robust option, ensuring signal consistency over time.
Ultimately, the choice between this compound and IRDye 800CW azide will depend on the specific requirements of the experiment. For applications demanding the brightest possible signal, this compound is a strong contender. For studies where photostability is the primary concern, IRDye 800CW azide is likely the more suitable option. Researchers are encouraged to perform their own head-to-head comparisons using the provided protocols to determine the optimal dye for their specific experimental setup and biological system.
References
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Sulfo-Cy7.5 Azide
For researchers, scientists, and drug development professionals, the safe handling of Sulfo-Cy7.5 azide is paramount. This near-infrared fluorescent dye, while invaluable for imaging, contains an azide functional group that presents significant potential hazards, including high toxicity and the risk of explosive decomposition. Adherence to strict safety protocols is crucial to mitigate these risks.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the safe laboratory use of this compound.
Personal Protective Equipment (PPE)
The minimum required PPE when working with any organic azide is designed to prevent all routes of exposure: skin, eyes, and respiratory. Selections should be based on a thorough risk assessment for the specific procedures being undertaken.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For higher-risk operations, consider a more robust glove like Silver Shield® worn under nitrile gloves. | Azides can be readily absorbed through the skin. Double-gloving provides an additional barrier against contamination.[1] |
| Eye & Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield must be worn over goggles during procedures with a risk of splashes or explosions.[1][2] | Protects against splashes of solutions and potential shrapnel in the event of an explosive decomposition.[1] |
| Body Protection | A fully buttoned, flame-resistant lab coat is mandatory. For tasks with a higher risk of contamination, disposable Tyvek® sleeves or gowns are recommended.[1] | Prevents skin contact with the azide compound. |
| Respiratory Protection | While not always required for small-scale solution work within a fume hood, a respirator may be necessary based on a risk assessment, especially when handling the solid powder. | Prevents inhalation of the compound, which can be highly toxic. |
Engineering Controls
Proper engineering controls are the first line of defense in minimizing exposure and ensuring safety.
| Control | Specification | Rationale |
| Ventilation | All manipulations of this compound, both in solid form and in solution, must be performed in a certified chemical fume hood. | Minimizes inhalation exposure to the user and others in the laboratory. |
| Isolation | A blast shield must be used for all reactions involving azides that are known or suspected to be explosive, or when scaling up reactions. The fume hood sash should be kept as low as possible. | Provides a physical barrier to protect the user from potential explosions. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to ensure safety throughout the experimental workflow.
Preparation and Handling:
-
Review Safety Data Sheets (SDS): Before beginning work, thoroughly review the SDS for this compound and all other chemicals being used. If a specific SDS for this compound is unavailable, consult SDS for structurally similar organic azides and sodium azide.
-
Designated Area: Conduct all work in a designated area within a chemical fume hood. Ensure the area is clean and free of incompatible materials.
-
Use Non-Metal Utensils: Do not use metal spatulas or other metal utensils to handle or transfer solid this compound. Friction with metal surfaces can initiate explosive decomposition. Use plastic or ceramic spatulas.
-
Avoid Incompatible Materials:
-
Acids: Store and handle azides separately from acids. Accidental mixing can generate highly toxic and explosive hydrazoic acid.
-
Heavy Metals: Avoid contact with heavy metals such as copper, lead, brass, and their salts. Azides can form highly shock-sensitive and explosive heavy metal azides. This includes avoiding plumbing with copper or lead components for disposal.
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform in reactions with azides, as this can form extremely unstable and explosive di- and tri-azidomethane.
-
-
Storage: Store this compound in a cool, dry, dark place, away from light and sources of heat, shock, or friction. The recommended storage temperature is typically -20°C. Ensure the container is tightly sealed.
Experimental Workflow Diagram
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
